Technical Documentation Center

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
  • CAS: 1519143-84-0

Core Science & Biosynthesis

Foundational

Architecting the Cyclopenta[c]pyridine Scaffold: A Technical Guide to CAS 1519143-84-0 in Drug Discovery and Agrochemicals

Executive Summary The cyclopenta[c]pyridine ring system represents a privileged, highly constrained bicyclic scaffold with profound implications in both pharmaceutical and agrochemical development. At the core of this ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopenta[c]pyridine ring system represents a privileged, highly constrained bicyclic scaffold with profound implications in both pharmaceutical and agrochemical development. At the core of this chemical space is 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid (CAS: 1519143-84-0). Unlike simpler pyridine derivatives, the fusion of a five-membered aliphatic ring to the electron-deficient heterocycle induces unique ring strain and alters the steric environment of the C4 position. This whitepaper provides a rigorous physicochemical profiling, mechanistic rationale for its use as a pharmacophore, and field-proven synthetic methodologies for constructing and functionalizing this specific motif.

Physicochemical Profiling and Structural Logic

The geometry of the cyclopenta[c]pyridine core imparts distinct electronic properties. The carboxylic acid moiety at C4 serves as a versatile, self-activating handle for downstream functionalization, such as amidation, esterification, or decarboxylative cross-coupling.

Table 1: Quantitative Physicochemical Data for CAS 1519143-84-0

PropertyValue
Chemical Name 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid
CAS Registry Number 1519143-84-0
Molecular Formula C 9​ H 9​ NO 2​
Molecular Weight 163.17 g/mol
Predicted Monoisotopic Mass 163.06332 Da
SMILES C1CC2=CN=CC(=C2C1)C(=O)O
InChIKey ZEMAOLHKTATPPJ-UHFFFAOYSA-N

(Data corroborated via1 [5] and 2 [1])

Mechanistic Role in Drug Development and Agrochemicals

The cyclopenta[c]pyridine architecture is not merely a structural curiosity; it is the backbone of several highly active natural products and synthetic agents.

  • Pharmaceuticals (Alkaloid Synthesis): The scaffold is integral to the total synthesis of Ganoderma lucidum alkaloids, such as Lucidimines B and C, which are investigated for neurological targets. Furthermore, natural derivatives like3 [4] leverage this core to interact with specific biological receptors.

  • Agrochemicals: Recent structure-activity relationship (SAR) studies have demonstrated that 5-aryl-cyclopenta[c]pyridine derivatives—inspired by the natural product cerbinal—possess potent anti-Tobacco Mosaic Virus (TMV) activity, alongside broad-spectrum insecticidal and fungicidal properties. The electron-withdrawing nature of the pyridine ring, combined with lipophilic modifications at the cyclopentyl ring, enhances penetration through plant cuticles and insect exoskeletons [3].

G Core Cyclopenta[c]pyridine Scaffold (CAS 1519143-84-0) Agro Agrochemical Development Core->Agro Pharma Pharmaceutical Development Core->Pharma Cerbinal Cerbinal Analogs (Anti-TMV, Fungicidal) Agro->Cerbinal Lucidimine Lucidimines B & C (Neurological Targets) Pharma->Lucidimine Plantagonine Plantagonine (Natural Alkaloid) Pharma->Plantagonine

Biological activity mapping of the cyclopenta[c]pyridine pharmacophore.

Field-Proven Synthetic Methodologies

Synthesizing the cyclopenta[c]pyridine core requires overcoming the regioselectivity challenges inherent in fusing a cyclopentane ring to a heterocycle. The following protocol details a self-validating system for constructing the core and hydrolyzing it to the target carboxylic acid, adapted from the McQuade protocol utilized in the4 [2].

Protocol: De Novo Synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid

Step 1: Enamine Formation & Activation Causality Note: The use of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is critical. It acts as a highly electrophilic one-carbon synthon that condenses with the activated methylene of malononitrile, forming an enamine intermediate. This pre-organizes the molecule for a regioselective cyclization, ensuring the pyridine nitrogen is positioned correctly.

  • Charge a flame-dried, argon-purged flask with malononitrile (105.9 mmol) and anhydrous toluene (150 mL).

  • Add acetic anhydride (Ac 2​ O, 21.2 mmol) and DMF-DMA (127.1 mmol) dropwise at room temperature. (Ac 2​ O acts as a kinetic activator for the condensation).

  • Stir the magnetically driven mixture at 18 °C for 12 h.

  • Quench by adding hexane (200 mL) and cool the mixture to 0 °C to precipitate the enamine intermediate. Collect via vacuum filtration.

Step 2: Cyclization to the Nitrile Core

  • React the isolated enamine with the corresponding cyclopentanone enolate under basic conditions to forge the bicyclic 3-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile intermediate.

Step 3: Hydrolysis to the Carboxylic Acid (CAS 1519143-84-0) Causality Note: The extreme basicity and high temperature in this step are mandatory. The nitrile group is conjugated with the electron-deficient pyridine ring, which creates a high energy barrier for standard hydrolysis, making mild conditions ineffective.

  • Suspend the carbonitrile intermediate (17.8 mmol) in methanol (300 mL).

  • Introduce 8 M NaOH aqueous solution (100 mL).

  • Heat the solution at 90 °C for 12 h.

  • Concentrate under reduced pressure to remove methanol. Dissolve the resulting residue in deionized water.

  • Self-Validation Check: Adjust the pH to exactly 2.0 using concentrated HCl. The sudden protonation of the carboxylate neutralizes the molecule, dropping its aqueous solubility and triggering the immediate precipitation of the pure 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid. If precipitation does not occur, the hydrolysis to the primary amide was incomplete.

  • Extract with EtOAc (3 × 150 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

G A Malononitrile + Ac2O B Enamine Intermediate A->B DMF-DMA 18°C, 12h D Bicyclic Nitrile Core B->D Cyclization C Cyclopentanone Enolate C->D Condensation E CAS 1519143-84-0 (Carboxylic Acid) D->E 8M NaOH, MeOH 90°C, 12h pH 2.0 Workup

Synthetic workflow for 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid.

Advanced Functionalization: Cross-Coupling Strategies

For downstream diversification, such as the synthesis of Lucidimine precursors or5 [3], the core frequently undergoes Suzuki-Miyaura cross-coupling. The causality behind selecting Pd(OAc) 2​ with S-Phos (rather than simpler phosphines like PPh 3​ ) lies in the steric bulk and electron richness of the S-Phos ligand. This specifically prevents catalyst deactivation by the strongly coordinating pyridine nitrogen and facilitates rapid oxidative addition into the functionalized cyclopenta[c]pyridine framework, ensuring high yields of the target aryl-derivatives.

References

  • 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid - CAS 1519143-84-0 Molaid Chemical Database URL:[Link]

  • Total Syntheses and Biological Evaluation of the Ganoderma lucidum Alkaloids Lucidimines B and C ACS Omega URL:[Link]

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Plantagonine | C10H11NO2 | CID 12300213 PubChem - National Institutes of Health (NIH) URL:[Link]

  • 1519143-84-0 (C9H9NO2) Mass Spectrometry Profile PubChemLite URL:[Link]

Sources

Exploratory

The Emerging Biological Significance of the 6,7-Dihydro-5H-cyclopenta[c]pyridine Scaffold: A Technical Guide for Drug Discovery and Agrochemical Research

Introduction: The Untapped Potential of a Fused Pyridine System The 6,7-dihydro-5H-cyclopenta[c]pyridine core, a fused heterocyclic system, represents a compelling scaffold in medicinal chemistry and agrochemical develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Fused Pyridine System

The 6,7-dihydro-5H-cyclopenta[c]pyridine core, a fused heterocyclic system, represents a compelling scaffold in medicinal chemistry and agrochemical development. While direct biological data on 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is nascent, extensive research into its derivatives has unveiled a spectrum of potent biological activities. This guide provides an in-depth analysis of the known biological landscape of cyclopenta[c]pyridine derivatives, offering insights into their mechanisms of action, and presenting detailed experimental protocols to empower researchers in this burgeoning field. The carboxylic acid moiety at the 4-position serves as a critical synthetic handle, enabling the exploration of a vast chemical space through derivatization, leading to compounds with fine-tuned biological profiles.

The pyridine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key molecular interactions.[1][2] Its fusion with a cyclopentane ring to form the cyclopenta[c]pyridine structure introduces a unique three-dimensional geometry, which can be exploited for selective targeting of various biological macromolecules.[3] This guide will delve into the significant antiviral, insecticidal, and fungicidal properties discovered in derivatives of this scaffold, primarily stemming from modifications of the core structure inspired by the natural product, cerbinal.[4][5][6][7][8]

Agrochemical Applications: A New Frontier in Crop Protection

Recent research has highlighted the significant potential of 5-aryl-cyclopenta[c]pyridine derivatives as potent agrochemical agents. These compounds have demonstrated remarkable efficacy against a range of plant pathogens and pests, positioning them as promising leads for the development of next-generation crop protection solutions.[4][6][7]

Antiviral Activity against Tobacco Mosaic Virus (TMV)

A significant breakthrough has been the discovery of potent anti-TMV activity in several 5-aryl-cyclopenta[c]pyridine derivatives.[5][6] Notably, certain compounds have exhibited antiviral efficacy surpassing that of the commercial antiviral agent, ribavirin.[4][6]

One of the most potent compounds identified is compound 4k , which contains a m-methoxyphenyl substitution.[4][6] This derivative displayed impressive in vivo anti-TMV activity, with significant inactivation, curative, and protection effects at a concentration of 500 μg/mL.[4][6] Toxicological studies have also indicated that compound 4k exhibits low toxicity to zebrafish, suggesting a favorable preliminary safety profile.[4][6]

Molecular docking studies suggest that the introduction of an aryl group at the 5-position of the cyclopenta[c]pyridine core enhances the binding affinity of these derivatives to TMV coat protein (TMV-CP), a key receptor for the virus.[4][6] This interaction is believed to be a critical component of their mechanism of action.

Table 1: In Vivo Anti-TMV Activity of Lead Compound 4k [4][6]

CompoundConcentration (μg/mL)Inactivation Effect (%)Curative Effect (%)Protection Effect (%)
4k 50051.1 ± 1.950.7 ± 3.653.8 ± 2.8
Fungicidal and Insecticidal Activities

Beyond their antiviral properties, cyclopenta[c]pyridine derivatives have demonstrated a broad spectrum of fungicidal and insecticidal activities.[4][5][6][8] Compound 4i , featuring a 3,4,5-trifluorophenyl group, showed an outstanding inhibition ratio of 91.9% against Sclerotinia sclerotiorum, 75% against Botrytis cinerea, and 62.5% against Phytophthora infestans at a concentration of 50 μg/mL.[4][6]

Furthermore, many of these derivatives have exhibited good larvicidal efficacy against the diamondback moth (Plutella xylostella), a significant agricultural pest.[4][5][6] The lethal activity of these compounds against Aphis laburni Kaltenbach has also been reported to be greater than that of the natural insecticide, rotenone.[5][8]

The diverse range of biological activities underscores the versatility of the cyclopenta[c]pyridine scaffold and its potential for the development of multi-functional agrochemicals.

Synthetic Strategies and Experimental Protocols

The synthesis of biologically active cyclopenta[c]pyridine derivatives often starts from the natural product cerbinal or involves the construction of the core heterocyclic system followed by functionalization.[4][5][6] The carboxylic acid group of the title compound, 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid, serves as a key intermediate for creating amide and ester derivatives.[5]

General Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives via Suzuki Coupling

A common method for introducing the crucial 5-aryl group is the Suzuki cross-coupling reaction.[7]

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_conditions Conditions cluster_products Products & Purification Bromo 5-Bromo-cyclopenta[c]pyridine Reaction Suzuki Cross-Coupling Bromo->Reaction BoronicAcid Substituted Phenylboronic Acid BoronicAcid->Reaction Base K3PO4 Base->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Solvent 1,4-Dioxane/Water Solvent->Reaction Temp 95 °C, 8 hours Temp->Reaction Atmosphere Argon Atmosphere->Reaction Product 5-Aryl-cyclopenta[c]pyridine Purification Column Chromatography Product->Purification Reaction->Product

Caption: Synthetic workflow for 5-aryl-cyclopenta[c]pyridine derivatives.[7]

Step-by-Step Protocol:

  • To a solution of the 5-bromo-cyclopenta[c]pyridine intermediate in a mixture of 1,4-dioxane and water, add a substituted phenylboronic acid (1.5 equivalents) and potassium phosphate (K₃PO₄).[7]

  • Degas the mixture and place it under an argon atmosphere.[7]

  • Add the palladium catalyst, such as Pd(PPh₃)₄.[7]

  • Heat the reaction mixture at 95 °C for 8 hours.[7]

  • After cooling, filter the mixture and concentrate the filtrate.[7]

  • Purify the residue by column chromatography to obtain the final 5-aryl-cyclopenta[c]pyridine derivative.[7]

Protocol for Anti-TMV Activity Evaluation (Half-Leaf Method)

This method is a standard assay for assessing the antiviral activity of compounds against TMV.[7]

G Plant Nicotiana glutinosa Plant Leaf Select Healthy Leaf Plant->Leaf Inoculation Inoculate one half of the leaf with TMV Leaf->Inoculation Treatment Treat the other half with the test compound Leaf->Treatment Incubation Incubate for several days Inoculation->Incubation Treatment->Incubation Observation Count local lesions on both halves Incubation->Observation Calculation Calculate Inhibition Rate Observation->Calculation

Caption: Workflow for the biological evaluation of anti-TMV activity.[7]

Step-by-Step Protocol:

  • Select healthy, mature leaves of Nicotiana glutinosa plants.

  • Mechanically inoculate one half of a leaf with a suspension of Tobacco Mosaic Virus.

  • Apply a solution of the test compound to the other half of the same leaf.

  • Keep the plants in a controlled environment for 3-4 days to allow for the development of local lesions.

  • Count the number of local lesions on both the virus-inoculated half and the compound-treated half.

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Number of lesions on control half - Number of lesions on treated half) / Number of lesions on control half] x 100.

Potential in Human Therapeutics: An Area for Future Exploration

While the current body of research on 6,7-dihydro-5H-cyclopenta[c]pyridine derivatives is heavily focused on agrochemical applications, the broader family of fused pyridine systems has shown significant promise in human therapeutics. For instance, structurally related 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives have been identified as selective sigma-1 receptor antagonists with potential for the treatment of pain.[9] Additionally, other fused dihydropyridine systems have been investigated for their anti-mitotic and cytotoxic activities against cancer cell lines.[10][11]

The 6,7-dihydro-5H-cyclopenta[c]pyridine scaffold, therefore, represents a promising starting point for the design of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for library synthesis and high-throughput screening campaigns aimed at identifying new drug candidates for a variety of diseases.

Conclusion and Future Directions

The 6,7-dihydro-5H-cyclopenta[c]pyridine scaffold is a versatile and promising platform for the development of novel biologically active compounds. The extensive research into its 5-aryl derivatives has firmly established its potential in the agrochemical sector, with lead compounds demonstrating potent antiviral, fungicidal, and insecticidal activities. The core structure, and specifically 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid as a key synthetic intermediate, provides a gateway to a vast and largely unexplored chemical space.

Future research should focus on:

  • Elucidation of specific mechanisms of action: While binding to TMV-CP has been proposed, further studies are needed to fully understand the molecular targets of these compounds.

  • Optimization of pharmacokinetic and safety profiles: For both agrochemical and potential therapeutic applications, further optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is crucial.

  • Exploration of therapeutic potential: A systematic investigation of the activity of cyclopenta[c]pyridine derivatives against a broader range of human therapeutic targets is warranted.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to further unlock the potential of this intriguing heterocyclic system.

References

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Deriv
  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides.
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry.
  • Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in w
  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1)
  • Structure-Activity Relationship of 5-Aryl-Cyclopenta[c]pyridine Derivatives: A Compar
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. Rsc.org.
  • Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. PubMed.
  • 15524-47-7 | 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile. ChemScene.
  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Comput
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Deriv
  • Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. PubMed.
  • 5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid — Chemical Substance Inform
  • WO2017112719A1 - 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • 6,7-Dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines and their derivatives as novel corticotropin-releasing factor 1 receptor antagonists. PubMed.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.

Sources

Foundational

The Privileged Scaffold: Therapeutic Targeting and Pharmacological Potential of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic Acid

Executive Summary In modern medicinal chemistry, the identification of conformationally restricted, privileged scaffolds is paramount for developing highly selective therapeutics. 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of conformationally restricted, privileged scaffolds is paramount for developing highly selective therapeutics. 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid represents a rare and highly versatile bicyclic system. The fusion of a cyclopentane ring with a pyridine core restricts rotational degrees of freedom, locking the C4-carboxylic acid into a specific spatial vector. This structural rigidity minimizes the entropic penalty upon target binding, making it an exceptional building block for probing tight enzyme pockets and receptor active sites.

This technical whitepaper synthesizes recent breakthroughs utilizing this scaffold across three distinct therapeutic domains: Antiviral targeting (SARS-CoV-2 Mpro) , Oncology (Cell cycle regulation via Lucidimine analogs) , and Metabolic enzyme inhibition (Plantagonine derivatives) .

Antiviral Therapeutics: Targeting SARS-CoV-2 Main Protease (Mpro)

Mechanistic Rationale

The SARS-CoV-2 Main Protease (Mpro) is a critical target for antiviral drug development due to its essential role in viral replication and its high conservation across variants. Recent high-throughput medicinal chemistry (HTMC) campaigns have successfully utilized 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid to synthesize potent Mpro inhibitors[1].

The mechanistic advantage of this scaffold lies in its ability to occupy the S1 and S2 sub-pockets of Mpro. When coupled with an amine to form an amide, the cyclopenta[c]pyridine system acts as a rigid anchor. The pyridine nitrogen serves as a critical hydrogen-bond acceptor for the catalytic histidine (H163) in the S1 pocket, while the lipophilic cyclopentyl ring engages in Van der Waals interactions within the hydrophobic S2 environment[1].

Experimental Protocol: High-Throughput Amide Coupling (HTMC)

To generate libraries of Mpro inhibitors, a self-validating HTMC protocol is employed.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at 25°C for 15 minutes.

    • Causality: The use of HATU over traditional carbodiimides (like EDC) is critical. The C4-carboxylic acid is sterically hindered by the adjacent bicyclic system. HATU generates a highly reactive HOAt-ester intermediate that dramatically accelerates aminolysis, preventing the degradation of the starting material and ensuring yields >70%. DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions while deprotonating the amine hydrochloride salts.

  • Coupling: Dispense the activated ester into a 96-well plate containing diverse amine building blocks (e.g., diazepane derivatives) (1.0 equiv). Seal and agitate for 12 hours at room temperature.

  • Purification & Validation: Quench with water, extract via automated liquid-liquid extraction (EtOAc), and purify using preparative LC-MS. The system self-validates by triggering fraction collection only when the target mass [M+H]+ is detected.

MproWorkflow N1 6,7-Dihydro-5H-cyclopenta[c] pyridine-4-carboxylic acid N2 Amide Activation (HATU, DIPEA, DMF) N1->N2 Scaffold Prep N3 HTMC Amine Coupling (S1'/S2 Pocket Probing) N2->N3 Parallel Synthesis N4 FRET-based Mpro Inhibition Assay N3->N4 in vitro screening N5 Lead Identification (IC50: 16 - 74 nM) N4->N5 Hit-to-Lead

High-Throughput Medicinal Chemistry workflow for synthesizing Mpro inhibitors.

Oncology: Cell Cycle Regulation via Lucidimine Alkaloids

Mechanistic Rationale

The 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid scaffold is the biosynthetic and synthetic precursor to the Ganoderma lucidum alkaloids, Lucidimines B and C[2]. In oncological screening, these derivatives have demonstrated a profound ability to induce DNA fragmentation and disrupt cell cycle progression.

Specifically, treatment of MCF-7 breast cancer cells with lucidimine analogs results in a dose-dependent accumulation of cells in the S and G2/M phases, with a concomitant decrease in the G0/G1 phase[2]. The planar pyridine ring allows for DNA intercalation, while the steric bulk of the C3-aryl substitutions induces replication fork stalling, triggering the S-phase checkpoint and driving the cell toward apoptosis.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

To validate the cell cycle arrest mechanism, researchers must employ a highly controlled flow cytometry assay.

Step-by-Step Methodology:

  • Cell Treatment: Seed MCF-7 cells at 1×105 cells/well in 6-well plates. Treat with the synthesized alkaloid derivative (10, 20, and 40 µM) for 48 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix by adding dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C for at least 2 hours.

    • Causality: Dropwise addition during vortexing prevents cell agglomeration. Ethanol fixation dehydrates the cells and permeabilizes the plasma membrane, allowing the bulky fluorophore to access the nucleus.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of FxCycle™ PI/RNase Staining Solution (containing Propidium Iodide and RNase A). Incubate in the dark for 30 minutes at room temperature.

    • Causality: Propidium Iodide (PI) is a non-specific nucleic acid intercalator. Without RNase A, PI will bind to double-stranded RNA, artificially inflating the fluorescence signal and obscuring the true 2n/4n DNA content peaks necessary for accurate cell cycle phase delineation. This step ensures the protocol is self-validating for DNA specifically.

  • Acquisition: Analyze on a flow cytometer using a 532 nm or 488 nm laser, capturing emission in the FL2 channel (linear scale).

CellCycle A Lucidimine Analog (Scaffold Derivative) B DNA Intercalation & Replication Fork Stalling A->B C S-Phase Checkpoint Activation B->C D Depletion of G0/G1 Phase C->D E Cell Cycle Arrest & Apoptosis C->E

Pathway of Lucidimine-induced S-phase cell cycle arrest and apoptosis.

Metabolic Modulation: Enzyme Inhibition via Plantagonine Analogs

Mechanistic Rationale

The (7S)-7-methyl derivative of this scaffold is naturally occurring and known as Plantagonine , an alkaloid isolated from Plantago and Verbascum species[3]. Pyridine carboxylic acid isomers are highly privileged structures in the pursuit of metabolic enzyme inhibitors, specifically targeting Xanthine Oxidase (XO) and Dihydroorotate Dehydrogenase (DHODH)[3].

The C4-carboxylic acid mimics natural substrates (like xanthine or orotate). In the XO active site, the carboxylic acid coordinates directly with the molybdenum center, while the cyclopenta[c]pyridine core provides enhanced hydrophobic packing against active site residues compared to simple monocyclic pyridines, significantly lowering the IC50​ values[3].

Quantitative Pharmacological Data

The table below summarizes the comparative pharmacological profiles of derivatives synthesized from the 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid core.

Derivative ClassPrimary TargetPotency / IC50​ Key Structural FeatureMetabolic Stability (Microsomal)
Mpro Inhibitors (e.g., Cmpd 100)SARS-CoV-2 Mpro16 - 74 nMC4-Amide couplingLow (Due to dual amides)
Lucidimine Analogs Cell Cycle (S-Phase)Dose-dependentC3-Aryl substitutionModerate
Plantagonine XO / DHODHSub-micromolar(7S)-methyl stereocenterHigh

References

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: ACS Publications URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic Acid in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 6,7-Dihydro-5H-cyclopenta[c]pyridine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid in drug discovery. This document outlines detailed protocols for its synthesis and its evaluation in several therapeutically relevant areas, based on the known biological activities of structurally related analogs.

Introduction: The Promise of the Cyclopenta[c]pyridine Scaffold

The 6,7-dihydro-5H-cyclopenta[c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, fused-ring structure presents a unique three-dimensional arrangement of atoms for interaction with biological targets. Derivatives of this and related fused pyridine systems have demonstrated a wide array of biological activities, including antiviral, antifungal, insecticidal, and neuropharmacological effects. This versatility makes 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid a compelling starting point for hit-to-lead campaigns in various therapeutic areas. The carboxylic acid moiety provides a convenient handle for further chemical modification and salt formation to improve physicochemical properties.

PART 1: Synthesis and Characterization

A specific, detailed protocol for the synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is not extensively reported in the literature. However, based on established synthetic methodologies for related compounds, a plausible and robust synthetic route is proposed. The following protocol is a scientifically guided projection and may require optimization.

Protocol 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid

This protocol is based on the hydrolysis of the corresponding nitrile precursor, 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile.

Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

While the direct synthesis of this nitrile is not explicitly detailed, methods for analogous 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitriles have been reported and can be adapted. A common approach involves the cyclization of appropriate precursors. For the purpose of this protocol, we will assume the availability of the nitrile precursor (CAS 15524-47-7)[1], which can be sourced from commercial vendors.

Step 2: Alkaline Hydrolysis of the Nitrile Precursor

This step converts the nitrile group to a carboxylic acid.

Materials:

  • 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or a similar alcohol

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated and 1M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add a significant excess of sodium hydroxide (e.g., 5-10 eq) to the solution.

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with concentrated HCl to approximately pH 7, and then acidify to pH 3-4 with 1M HCl. The product may precipitate out of solution.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

PART 2: Applications in Drug Discovery and Screening Protocols

Based on the reported activities of analogous compounds, 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid and its derivatives are promising candidates for screening in the following areas.

Application Area 1: Antiviral Drug Discovery (Anti-Tobacco Mosaic Virus)

Derivatives of cyclopenta[c]pyridines have shown significant activity against the Tobacco Mosaic Virus (TMV), a model virus for screening antiviral compounds.

This method assesses the protective, curative, and inactivation effects of the test compound.[2][3]

Materials:

  • Healthy Nicotiana glutinosa or Nicotiana tabacum plants at the 5-6 leaf stage.

  • Purified Tobacco Mosaic Virus (TMV) solution.

  • Test compound solution (e.g., 500 µg/mL in a suitable solvent with a non-phytotoxic surfactant).

  • Solvent control (the same solvent used for the test compound).

  • Carborundum powder (abrasive).

  • Cotton swabs.

Procedure:

  • Protective Assay:

    • Select healthy, similar-sized leaves on the tobacco plants.

    • Gently rub the left half of each leaf with a cotton swab dipped in the test compound solution.

    • Rub the right half of the same leaf with the solvent control.

    • After 12 hours, lightly dust the entire leaf with carborundum powder.

    • Inoculate the entire leaf by gently rubbing with a cotton swab dipped in the TMV solution.

    • Rinse the leaves with water after inoculation.

  • Curative Assay:

    • Lightly dust healthy leaves with carborundum powder and inoculate the entire leaf with TMV solution.

    • After 2 hours, apply the test compound solution to the left half of the leaf and the solvent control to the right half.

  • Inactivation Assay:

    • Mix the test compound solution with the TMV solution in a 1:1 ratio and incubate for 30 minutes.

    • Lightly dust healthy leaves with carborundum powder.

    • Inoculate the left half of the leaf with the compound-virus mixture.

    • Inoculate the right half with a mixture of the solvent control and TMV solution.

Data Analysis:

  • After 2-3 days of incubation in a controlled environment, count the number of local lesions on both halves of each leaf.

  • Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Application Area 2: Antifungal Drug Discovery

5-Aryl-cyclopenta[c]pyridine derivatives have demonstrated potent fungicidal activity against Sclerotinia sclerotiorum, a significant plant pathogen.[4]

This assay determines the effect of the compound on the mycelial growth of the fungus.[5][6]

Materials:

  • Pure culture of Sclerotinia sclerotiorum.

  • Potato Dextrose Agar (PDA).

  • Test compound stock solution in a suitable solvent (e.g., DMSO).

  • Sterile petri dishes.

  • Sterile cork borer.

Procedure:

  • Prepare PDA medium and autoclave.

  • While the PDA is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations (e.g., a serial dilution from 1 to 100 µg/mL). Also, prepare control plates with the solvent alone.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From the edge of an actively growing culture of S. sclerotiorum, take a mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each test and control plate.

  • Incubate the plates at room temperature in the dark.

  • Measure the radial growth of the fungal colony daily until the mycelium in the control plates reaches the edge of the dish.

Data Analysis:

  • Calculate the percentage of mycelial growth inhibition for each concentration.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the inhibition percentage against the log of the compound concentration.

Application Area 3: Insecticidal Drug Discovery

The cyclopenta[c]pyridine scaffold has been explored for its insecticidal properties against pests like Plutella xylostella (diamondback moth).[4]

This protocol uses a leaf-dip method to assess the toxicity of the compound to larvae.[7][8]

Materials:

  • A healthy colony of Plutella xylostella (second or third instar larvae).

  • Fresh, untreated cabbage or rapeseed leaves.

  • Test compound solutions at various concentrations with a suitable surfactant.

  • Solvent control solution.

  • Ventilated containers for rearing.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • Individually dip cabbage leaves into each test solution for 10 seconds with gentle agitation.

  • Allow the leaves to air dry on a paper towel.

  • Place one treated leaf into a ventilated container.

  • Introduce a known number of larvae (e.g., 10-20) into each container.

  • Seal the containers and maintain them in a controlled environment (e.g., 25°C, 60% RH, 16:8 light:dark cycle).

  • Assess larval mortality after 48-96 hours. Larvae that are unable to move when prodded are considered dead.

Data Analysis:

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.

  • Determine the LC₅₀ (Lethal Concentration to kill 50% of the population) through probit analysis.

Application Area 4: Neuropharmacology - Sigma-1 Receptor Modulation

Derivatives of the structurally related 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been identified as selective sigma-1 (σ₁) receptor antagonists, suggesting potential applications in pain management.[7]

This is a competitive radioligand binding assay to determine the affinity of the test compound for the sigma-1 receptor.[1][9]

Materials:

  • Membrane preparations from a source rich in sigma-1 receptors (e.g., guinea pig liver or cells overexpressing the receptor).

  • Radioligand specific for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine).

  • Test compound at various concentrations.

  • Non-specific binding control (a high concentration of a known sigma-1 ligand, e.g., haloperidol).

  • Assay buffer (e.g., Tris-HCl).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters and a cell harvester.

Procedure:

  • In test tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific control.

  • Incubate the mixture at a specified temperature for a set time to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ (Inhibitory Concentration to displace 50% of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PART 3: Advanced Drug Discovery Workflow and Target Identification

Should 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid or its derivatives show promising activity in the initial screens, the following workflow can be employed for further development.

DrugDiscoveryWorkflow cluster_0 Initial Screening & Hit Identification cluster_1 Lead Generation & Optimization cluster_2 Preclinical Development A Primary Screening (e.g., Anti-TMV, Antifungal) B Hit Confirmation & Dose-Response A->B Active Hits C Target Identification (Affinity Chromatography, DARTS) B->C Confirmed Hits D Structure-Activity Relationship (SAR) Studies C->D Validated Target E Lead Optimization (Improve Potency, ADME) D->E SAR Data F In Vivo Efficacy (Animal Models) E->F Optimized Leads G Toxicology & Safety Pharmacology F->G Efficacious Leads H Candidate Selection G->H Safe & Efficacious Leads

Caption: A generalized workflow for drug discovery using the cyclopenta[c]pyridine scaffold.

Protocol 6: Target Identification using Affinity-Based Pull-Down

This protocol outlines a general approach to identify the protein targets of an active compound.[10][11]

Materials:

  • Active 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid derivative.

  • Inactive analog (for negative control).

  • Affinity resin (e.g., NHS-activated sepharose beads).

  • Cell lysate from a relevant cell line or tissue.

  • Wash and elution buffers.

  • SDS-PAGE equipment.

  • Mass spectrometry facility.

Procedure:

  • Immobilization: Covalently attach the active compound and the inactive analog to separate batches of affinity resin via the carboxylic acid handle.

  • Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the active compound lane but absent or significantly reduced in the control lane.

  • Identification: Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate the interaction using orthogonal methods such as Western blot, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA).

Conclusion

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid represents a valuable starting point for drug discovery programs targeting a range of diseases. The protocols outlined in this document provide a solid foundation for the synthesis, screening, and further development of this promising chemical scaffold. Careful execution of these experimental plans, coupled with insightful data analysis, will be crucial for unlocking the full therapeutic potential of this class of molecules.

References

  • Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). Computational and Structural Biotechnology Journal, 21, 536-545. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry, 14(11), 2095-2108. Available from: [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2011). ACS Chemical Biology, 6(2), 135-143. Available from: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology, 75, 1.34.1-1.34.21. Available from: [Link]

  • Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. (2018). Frontiers in Pharmacology, 9, 493. Available from: [Link]

  • Identification of Direct Protein Targets of Small Molecules. (2011). ACS Chemical Biology, 6(2), 135-143. Available from: [Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. (2025). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (n.d.). Google Patents.
  • Plutella Xylostella. (n.d.). Insecticide Resistance Action Committee (IRAC). Available from: [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.). Google Patents.
  • Synthesis of pyridine-4-carboxylic acid. (n.d.). PrepChem.com. Available from: [Link]

  • Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays. (2022). Plant Disease, 106(7), 1835-1842. Available from: [Link]

  • Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. (2023). Insects, 14(1), 89. Available from: [Link]

  • Isolation of Tobacco Mosaic Virus‐Binding Peptides for Biotechnology Applications. (2022). ChemBioChem, 23(11), e202200040. Available from: [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). JOVE. Available from: [Link]

  • New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors. (2016). Viruses, 8(3), 63. Available from: [Link]

  • A reproducible assay for measuring partial resistance to Sclerotinia sclerotiorum in soybean. (2007). Canadian Journal of Plant Science, 87(3), 631-635. Available from: [Link]

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. (1949). Recueil des Travaux Chimiques des Pays-Bas, 68(6), 441-449. Available from: [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Arkivoc. Available from: [Link]

  • Testing Insecticidal Activity of Novel Chemically Synthesized siRNA against Plutella xylostella under Laboratory and Field Conditions. (2013). PLoS ONE, 8(5), e62990. Available from: [Link]

  • IRAC Susceptibility Test Methods Series. (n.d.). Insecticide Resistance Action Committee (IRAC). Available from: [Link]

  • Synthesis, Anti-TMV Activities, and Action Mechanisms of a Novel Cytidine Peptide Compound. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Investigating Plutella xylostella Resistance to Insecticides: Sensitivity Shifts to Cypermethrin, Profenofos, and Acetamiprid. (2024). American Journal of Life Sciences, 12(6), 101-107. Available from: [Link]

  • Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. (2024). SIGMA-1 EUROPE COST Action. Available from: [Link]

  • Process for producing pyridine carboxylic acids. (n.d.). Google Patents.
  • Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl). (2016). Molecules, 21(9), 1184. Available from: [Link]

  • A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025). Pharmaceuticals, 18(11), 1563. Available from: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). International Journal of Molecular Sciences, 22(15), 8153. Available from: [Link]

  • Determination of the protection period of fungicides used for control of SCLEROTINIA stem rot in soybean through bioassay and chromatography. (2013). Pest Management Science, 69(7), 846-853. Available from: [Link]

  • In vitro inhibition of Sclerotinia sclerotiorum mycelial growth and reduction of sclerotial viability by the volatile bioactive compounds of Brassicaceae crops. (2023). Journal of Plant Pathology, 105, 1269-1283. Available from: [Link]

  • Inhibition of the Growth and Development of Sclerotinia sclerotiorum (Lib.) De Bary by Combining Azoxystrobin, Penicillium chrysogenum VKM F-4876d, and Bacillus Strains. (2021). Agronomy, 11(12), 2520. Available from: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (2022). CrystEngComm, 24(40), 7111-7123. Available from: [Link]

Sources

Application

High-Throughput Screening and Development of 5-Aryl-Cyclopenta[c]pyridine Derivatives as Broad-Spectrum Agrochemicals

Introduction & Scientific Rationale The cyclopenta[c]pyridine architecture is a highly privileged heterocyclic scaffold found in numerous bioactive natural products, most notably the plant-derived agent cerbinal[1]. Hist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The cyclopenta[c]pyridine architecture is a highly privileged heterocyclic scaffold found in numerous bioactive natural products, most notably the plant-derived agent cerbinal[1]. Historically, natural product derivatives have faced limitations in agricultural and pharmaceutical applications due to metabolic instability and narrow-spectrum activity. However, recent drug discovery efforts have demonstrated that late-stage functionalization of this core can overcome these barriers[2].

As a Senior Application Scientist, I have observed that introducing aromatic rings at the 5-position of the cyclopenta[c]pyridine core fundamentally alters the molecule's electronic distribution and steric bulk. This specific modification significantly enhances the binding affinity to target proteins—such as the Tobacco Mosaic Virus (TMV) coat protein and essential fungal enzymes—via favorable π-π stacking and hydrophobic interactions[3].

The recent synthesis of a 30-compound library of 5-aryl-cyclopenta[c]pyridine derivatives has yielded exceptional candidates. For instance, compound 4k (m-methoxyphenyl substituted) and compound 4i (3,4,5-trifluorophenyl substituted) have demonstrated bioactivity that significantly outperforms commercial standards like ribavirin[3]. To accelerate the discovery pipeline, transitioning from traditional, low-throughput in vivo assays (e.g., leaf-disc assays) to miniaturized High-Throughput Screening (HTS) platforms is critical. This application note details the validated HTS workflows and synthetic protocols required to evaluate these derivatives efficiently.

Target Interaction & Mechanism of Action

Understanding the causality behind the bioactivity of 5-aryl-cyclopenta[c]pyridines is essential for robust assay design. Molecular docking studies indicate that the 5-aryl moiety acts as a structural anchor, penetrating deep into the hydrophobic pockets of TMV receptor proteins[3]. For fungicidal activity, the incorporation of electron-withdrawing groups (such as the fluorine atoms in compound 4i) increases the electrophilicity of the core, facilitating strong non-covalent interactions with nucleophilic residues in fungal target enzymes[4].

MOA_Pathway A 5-Aryl-Cyclopenta[c]pyridine (e.g., Compound 4k, 4i) B Target Binding (TMV Coat Protein / Fungal Enzymes) A->B C Receptor Interaction (Enhanced by 5-Aryl Moiety) B->C D Viral Assembly Inhibition C->D E Mycelial Growth Arrest C->E F Broad-Spectrum Agrochemical Efficacy D->F E->F

Proposed molecular interaction pathway of 5-aryl-cyclopenta[c]pyridine derivatives.

Quantitative SAR Data Summary

Prior to initiating an HTS campaign, establishing a baseline Structure-Activity Relationship (SAR) from primary literature ensures that the assay's dynamic range is calibrated to detect highly potent hits. Table 1 summarizes the benchmark data for key 5-aryl-cyclopenta[c]pyridine derivatives[3],[1].

Compound5-Aryl SubstitutionAnti-TMV Inactivation Effect (500 µg/mL)Fungicidal Inhibition (S. sclerotiorum, 50 µg/mL)Zebrafish Toxicity
Cerbinal (Lead) NoneModerateModerateModerate
4k m-methoxyphenyl51.1 ± 1.9%ModerateLow
4i 3,4,5-trifluorophenylModerate91.9%Low
4g Unsubstituted Phenyl> RibavirinModerateLow
Ribavirin (Ctrl) N/A~35 - 40%N/AN/A

High-Throughput Screening (HTS) Workflow

To screen these derivatives, we deploy a dual-track HTS workflow. The traditional method of evaluating TMV via mechanical inoculation of Nicotiana glutinosa leaves is a severe bottleneck. By substituting this with a GFP-tagged TMV protoplast assay, we achieve a 384-well compatible format with a direct fluorescence readout. Similarly, traditional agar-plug fungal assays are replaced with a resazurin-based broth microdilution assay.

HTS_Workflow A Library Synthesis (Suzuki Cross-Coupling) B Compound Formatting (384-well, 10 mM DMSO) A->B C Primary HTS Screening (GFP-TMV & Resazurin) B->C D Hit Identification (Z'-factor > 0.6) C->D E Secondary Assays (Dose-Response) D->E F In Vivo Validation (Leaf-Disc & Zebrafish) E->F

High-Throughput Screening (HTS) workflow for 5-aryl-cyclopenta[c]pyridine derivatives.

Experimental Protocols

Protocol A: Late-Stage Synthesis of the 5-Aryl-Cyclopenta[c]pyridine Library

Causality: The Suzuki-Miyaura cross-coupling is selected because of its high functional group tolerance and scalability. Using a 1,4-dioxane/water solvent system ensures the solubility of both the organic intermediate and the inorganic base (K₃PO₄), which is critical for the transmetalation step[3],[4].

  • Preparation: In a 50 mL Schlenk tube, dissolve the 5-bromo-cyclopenta[c]pyridine intermediate (500 mg, 1.61 mmol) in 25 mL of 1,4-dioxane[3].

  • Reagent Addition: Add the desired substituted phenylboronic acid (1.5 equiv, e.g., m-methoxyphenylboronic acid for compound 4k) and K₃PO₄ (684 mg, 3.22 mmol)[3]. Add 5 mL of deionized H₂O.

  • Degassing: Purge the mixture with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) under a positive Argon stream.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor the reaction progress via LC-MS.

  • Purification: Cool to room temperature, extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and purify via automated flash chromatography to yield the target 5-aryl-cyclopenta[c]pyridine derivative[4].

Protocol B: HTS Fluorescence Assay for Anti-TMV Activity

Causality: Traditional leaf-disc assays suffer from high biological variance and low throughput, making them unsuitable for screening large chemical libraries[4]. By utilizing tobacco BY-2 protoplasts infected with a GFP-tagged TMV reporter, we transition the assay into a homogeneous, 384-well format. The direct correlation between GFP fluorescence and viral replication provides a self-validating system with a high Z'-factor, ensuring robust hit identification[1].

  • Cell Preparation: Isolate tobacco BY-2 protoplasts and adjust to a density of 1 × 10⁵ cells/mL in an optimized incubation buffer.

  • Infection: Inoculate protoplasts with GFP-TMV RNA via PEG-mediated transfection.

  • Compound Formatting: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the 5-aryl-cyclopenta[c]pyridine library (from 10 mM DMSO stocks) into a black, clear-bottom 384-well plate.

  • Plating: Dispense 50 µL of the infected protoplast suspension into each well. Include DMSO vehicle controls (0% inhibition) and Ribavirin positive controls (100% inhibition baseline).

  • Incubation: Incubate the plates at 25°C in the dark for 48 hours.

  • Readout: Measure GFP fluorescence (Ex: 488 nm, Em: 510 nm) using a high-content microplate reader. Calculate the % inhibition relative to the DMSO control.

Protocol C: HTS Resazurin Assay for Fungicidal Activity

Causality: Measuring radial mycelial growth on agar plates is a manual, low-throughput process. Resazurin serves as a metabolic redox indicator; viable fungal cells reduce the non-fluorescent resazurin to highly fluorescent resorufin. This homogeneous broth microdilution format allows for automated liquid handling and rapid fluorescence readouts, dramatically increasing throughput while maintaining high sensitivity[1].

  • Inoculum Preparation: Harvest Sclerotinia sclerotiorum spores or mycelial fragments and suspend them in Potato Dextrose Broth (PDB) at 1 × 10⁴ CFU/mL.

  • Compound Dispensing: Pin-transfer 100 nL of the compound library into a 384-well plate.

  • Inoculation: Add 40 µL of the fungal suspension per well. Incubate at 25°C for 24 hours.

  • Resazurin Addition: Add 5 µL of a 0.15 mg/mL resazurin solution to each well.

  • Incubation & Readout: Incubate for an additional 4 hours. Measure fluorescence (Ex: 560 nm, Em: 590 nm). A lack of fluorescence indicates potent fungicidal activity (e.g., mimicking the 91.9% inhibition seen with compound 4i)[3].

References

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry (ACS Publications), 2025.[Link]

  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry (ACS Publications), 2024.[Link]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules (MDPI), 2022.[Link]

Sources

Method

Application Note: Experimental Setup for Smiles-Type Rearrangement in Pyridine Synthesis

Strategic Context & Mechanistic Causality The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern drug development. While classical methods (e.g., Hantzsch or Chichibabin syntheses) rely heavily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Causality

The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern drug development. While classical methods (e.g., Hantzsch or Chichibabin syntheses) rely heavily on multicomponent cyclocondensations, they often struggle with regiocontrol in polysubstituted variants. The Smiles rearrangement —and its carbon-nucleophile variant, the Truce-Smiles rearrangement —offers a powerful, regioselective alternative. By leveraging an intramolecular nucleophilic aromatic substitution ( SN​Ar ), this approach allows for the migration of an activated aromatic ring from a heteroatom (or carbon) to a more nucleophilic center, driving the structural reorganization required for complex pyridine assembly.

The thermodynamic feasibility of this transformation on pyridine rings is heavily dependent on the stabilization of the spirocyclic Meisenheimer-type intermediate. Computational studies confirm that the ipso-Smiles rearrangement consists of two elementary steps: intramolecular ipso-position substitution followed by ring closure, with the overall reaction being highly exothermic (approx. 116.94 kJ mol⁻¹)[1].

Understanding the causality behind reagent selection is critical. The choice of base, solvent, and radical initiator dictates whether the reaction proceeds toward the desired heterocyclic core or degrades via premature cleavage or fragmentation.

G A Sulfonamide Precursor B Base Activation (Deprotonation) A->B KOSiMe3 C Intramolecular Ipso-Attack B->C Carbanion Formation D Spirocyclic Intermediate C->D C-C Bond Formation E Desulfonylation & Rearomatization D->E SO2 Extrusion F Polysubstituted Pyridine E->F Oxidation

Caption: Mechanistic pathway of the Truce-Smiles rearrangement in pyridine synthesis.

Experimental Workflows & Protocols

Protocol A: Solid-Phase Truce-Smiles Synthesis of Tetrasubstituted Pyridines

This protocol utilizes solid-phase synthesis (SPS) to rapidly generate libraries of tetrasubstituted pyridines from immobilized α -amino acids[2].

Mechanistic Rationale: The critical innovation here is the use of potassium trimethylsilanolate ( KOSiMe3​ ). Traditional inorganic bases (like NaOH or KOH ) would prematurely hydrolyze the ester linkage connecting the intermediate to the polymer support. KOSiMe3​ provides the exact basicity required to deprotonate the active methylene and initiate the Truce-Smiles rearrangement without cleaving the resin[2]. Furthermore, the order of operations is strictly causal: performing the resin cleavage after the KOSiMe3​ treatment yields pyridines, whereas cleavage before the treatment diverts the pathway to trisubstituted pyrazines[2].

Step-by-Step Methodology:

  • Resin Loading: Immobilize L-glutamic acid β -methyl ester onto a Wang resin support.

  • Sulfonylation: Treat the resin-bound amino acid with 4-nitrobenzenesulfonyl chloride (3.0 equiv) and pyridine in dichloromethane (DCM) for 12 hours at room temperature. Wash the resin thoroughly with DCM and DMF.

  • Alkylation: Alkylate the resulting sulfonamide using an α -haloketone (e.g., 2-bromoacetophenone) in the presence of K2​CO3​ in DMF.

  • Truce-Smiles Rearrangement: Suspend the resin in anhydrous THF. Add KOSiMe3​ (0.5 M solution in THF, 3.0 equiv) and agitate for 4 hours at 25 °C.

  • Cleavage & Cyclocondensation: Wash the resin, then treat with a 50% trifluoroacetic acid (TFA) solution in DCM for 1 hour.

  • Oxidation: The cleavage induces spontaneous C-arylation and aldol condensation. Expose the crude mixture to air during solvent evaporation to facilitate the final oxidation step, yielding the tetrasubstituted pyridine.

Workflow Step1 1. Resin Loading (Immobilized Amino Acid) Step2 2. Sulfonylation (4-Nitrobenzenesulfonyl chloride) Step1->Step2 Step3 3. Alkylation (α-haloketones) Step2->Step3 Step4 4. Truce-Smiles Rearrangement (KOSiMe3 treatment) Step3->Step4 Mild Base Step5 5. Resin Cleavage (TFA/DCM) Step4->Step5 Step6 6. Cyclocondensation & Oxidation (Tetrasubstituted Pyridine) Step5->Step6 Spontaneous

Caption: Step-by-step workflow for solid-phase Truce-Smiles pyridine synthesis.

Protocol B: Radical Smiles Rearrangement via Xanthate Transfer

For highly sterically hindered bicyclic azapyridines, ionic conditions often fail. A radical-mediated Smiles rearrangement utilizing xanthate transfer provides a robust alternative[3].

Mechanistic Rationale: The reaction proceeds through a highly unusual four-membered spiroazetidinone intermediate. Steric repulsion (e.g., between a chlorine atom and a bulky tert-butyl group on the precursor) compresses the radical terminus toward the pyridine ring, forcing a difficult 4-exo-cyclization[3]. Solvent Causality: The choice of solvent is the primary determinant of reaction success. If run in octane, the resulting amidyl radical undergoes unprecedented fragmentation into an isocyanate. By switching to di-n-butyl ether—a superior hydrogen atom donor—the amidyl radical is rapidly intercepted and quenched before fragmentation can occur, driving the yield of the rearranged product from 40% up to 98%[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-( α -xanthyl)acetylaminopyridine precursor (1.0 mmol) in anhydrous di-n-butyl ether (10 mL).

  • Degassing: Degas the solution by bubbling argon through the mixture for 15 minutes to prevent premature radical quenching by oxygen.

  • Initiation: Heat the solution to reflux (approx. 130 °C). Add lauroyl peroxide (DLP, 5 mol%) portion-wise every 90 minutes until the starting material is completely consumed (monitor via TLC or LC-MS).

  • Isolation: Cool the mixture to room temperature, evaporate the solvent under reduced pressure, and purify the resulting rearranged azaoxindole via flash column chromatography.

Quantitative Data & Condition Optimization

The following table summarizes the divergent experimental conditions required to optimize different variants of the Smiles rearrangement in pyridine synthesis.

ParameterSolid-Phase Truce-SmilesRadical Smiles VariantBase-Mediated S-N Smiles
Primary Precursor Amino acid-based 4-nitrobenzenesulfonamidesN-( α -xanthyl)acetylaminopyridinesPyridine-2-sulfonyl chlorides
Catalyst / Reagent KOSiMe3​ (Base)Lauroyl peroxide (Initiator)DBU or DIPEA (Base)
Optimal Solvent THF / DCMDi-n-butyl etherH₂O / Organic mixtures
Temperature 25 °C (Room Temp)130 °C (Reflux)80 °C
Key Intermediate Carbanion / SpirocyclicSpiroazetidinone radicalMeisenheimer complex
Typical Yields 39% – 65%[2]40% – 98%[3]75% – 95%[4]

Self-Validation & Analytical Troubleshooting

To ensure the protocol is operating as a self-validating system, researchers must track specific analytical markers throughout the workflow:

  • Infrared (IR) Tracking (Protocol A): The success of the Truce-Smiles rearrangement and subsequent desulfonylation can be confirmed via DRIFT spectroscopy. Look for the disappearance of the strong N−O symmetric/asymmetric stretches associated with the precursor (1514, 1345 cm⁻¹) and the emergence of a distinct C=N stretch at 1314 cm⁻¹, which confirms the formation of the pyridine core[2].

  • NMR Benchmarking (Protocol A): In the final tetrasubstituted pyridine, the 13C NMR spectrum should exhibit characteristic downfield shifts for the pyridine scaffold carbons, typically appearing around δ = 168.0, 165.2, and 154.7 ppm[2].

  • Mass Spectrometry (Protocol B): If the radical Smiles rearrangement is failing due to poor solvent choice (e.g., using octane instead of di-n-butyl ether), LC-MS will reveal a mass corresponding to the loss of a tert-butyl isocyanate molecule. This indicates that the amidyl radical is fragmenting rather than abstracting a hydrogen atom[3].

References

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • An Unusual Radical Smiles Rearrangement Organic Letters - ACS Publications URL:[Link]

  • Elucidation of the Mechanism for the S–N-type Smiles Rearrangement on Pyridine Rings ResearchGate URL:[Link]

  • N,N-Disubstituted Anilines Synthesis through Smiles Rearrangement The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note: Bioisosteric Replacement Strategies for Pyridine Carboxylic Acids in Drug Discovery

Introduction and Mechanistic Rationale Pyridine carboxylic acids—such as picolinic acid, nicotinic acid, and isonicotinic acid—are foundational pharmacophores in modern medicinal chemistry. They are ubiquitous in FDA-app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Pyridine carboxylic acids—such as picolinic acid, nicotinic acid, and isonicotinic acid—are foundational pharmacophores in modern medicinal chemistry. They are ubiquitous in FDA-approved therapeutics, functioning as critical hydrogen-bond donors/acceptors or metal-binding pharmacophores (MBPs) in metalloenzyme inhibitors[1](). However, the carboxylic acid moiety often introduces severe pharmacokinetic (PK) and safety bottlenecks. Its high polarity and negative charge at physiological pH can severely limit passive membrane permeability[2](). Furthermore, carboxylic acids are highly susceptible to Phase II metabolism, forming reactive acyl glucuronides and coenzyme A (CoA) thioesters that can covalently bind to host proteins, leading to idiosyncratic drug toxicity[3]().

To circumvent these liabilities while preserving target engagement, medicinal chemists employ bioisosteric replacement . This strategy substitutes the carboxylate with functional groups that mimic its spatial, electronic, and physicochemical properties[4]().

Key Bioisosteric Strategies:
  • Tetrazoles (5-substituted 1H-tetrazoles): The most classical non-classical bioisostere. Tetrazoles offer a similar pKa​ (~4.5–4.9) to pyridine carboxylic acids (~4.2–4.5) but provide a larger, more lipophilic surface area, rendering them completely resistant to acyl glucuronidation[2]().

  • Metal-Binding Isosteres (MBIs): For metalloenzyme inhibitors, picolinic acid is a privileged scaffold. Replacing the carboxylate with hydroxamic acids or acyl hydrazides generates MBIs that retain bidentate metal coordination while offering a broader range of LogP values, significantly improving fragment-based drug discovery (FBDD) outcomes[5]().

  • Nicotinonitriles: Nitriles serve as valuable bioisosteres for the carboxyl group of nicotinic acid, modulating biological activity through specific protein interactions while serving as versatile synthetic intermediates[6]().

Quantitative Data: Physicochemical Comparison

The success of a bioisosteric replacement is highly context-dependent. The table below summarizes the quantitative shifts in physicochemical properties when replacing a pyridine carboxylic acid with common isosteres.

Functional GroupExample ScaffoldTypical pKa​ Lipophilicity (LogP) ImpactPrimary Metabolic LiabilityKey Advantage
Carboxylic Acid Nicotinic Acid4.2 - 4.5Baseline (Low)Acyl Glucuronidation, CoA thioestersStrong H-bond donor/acceptor
Tetrazole 5-(Pyridin-3-yl)-1H-tetrazole4.5 - 4.9IncreasedMetabolically stableResists glucuronidation, mimics pKa​
Hydroxamic Acid Picolinohydroxamic Acid8.0 - 9.0VariableSulfation, GlucuronidationSuperior bidentate metal binding
Sulfonamide Pyridine-3-sulfonamide9.0 - 10.0IncreasedN-acetylation (minor)Enhanced membrane permeability

Experimental Protocol: Self-Validating Tetrazole Replacement Workflow

This protocol details the synthesis of a 5-(pyridin-3-yl)-1H-tetrazole (a nicotinic acid bioisostere) and the subsequent self-validating in vitro assays to confirm metabolic stability and permeability.

Phase 1: Chemical Synthesis ([3+2] Cycloaddition)

Causality: Converting a nicotinonitrile to a tetrazole via cycloaddition with an azide is preferred over direct carboxylic acid functionalization, as it avoids highly reactive, unstable acyl intermediates.

  • Reaction Setup: Dissolve nicotinonitrile (1.0 eq) in anhydrous DMF. Add sodium azide ( NaN3​ , 1.5 eq) and triethylamine hydrochloride ( Et3​N⋅HCl , 1.5 eq).

    • Causality: Et3​N⋅HCl acts as a critical proton source and phase-transfer catalyst, generating hydrazoic acid in situ while maintaining a buffered, controlled reaction environment to prevent explosive hazards.

  • Execution: Heat the mixture to 110°C under an inert argon atmosphere for 16 hours.

  • Workup & Isolation: Cool to room temperature, dilute with water, and carefully acidify the aqueous layer to pH ~2 with 1M HCl to precipitate the tetrazole. Filter and recrystallize from ethanol.

  • Self-Validation Check: Confirm product identity via LC-MS and 1H -NMR. Critical validation: Analyze via FT-IR spectroscopy; the complete disappearance of the sharp nitrile stretch at ~2200 cm−1 validates 100% conversion to the tetrazole.

Phase 2: In Vitro Metabolic Stability (Microsomal Assay)

Causality: To prove the bioisosteric replacement successfully mitigated the primary liability (acyl glucuronidation), the compound must be tested in liver microsomes supplemented with UDP-glucuronic acid (UDPGA).

  • Incubation: Incubate the tetrazole derivative (1 µM) alongside the parent nicotinic acid (control) with human liver microsomes (HLM, 0.5 mg/mL protein) and UDPGA (2 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: A successful replacement is validated by two data points:

    • Intrinsic clearance ( CLint​ ) shows >85% of the tetrazole remaining at 60 minutes.

    • Mass Validation: The LC-MS chromatogram must show an absolute absence of the M+176 mass peak (the signature mass shift of a glucuronide conjugate) in the tetrazole samples, which will be heavily present in the nicotinic acid control.

Phase 3: Permeability Assessment (PAMPA)

Causality: Tetrazoles can suffer from poor permeability due to high desolvation energies caused by tight water binding[2](). PAMPA (Parallel Artificial Membrane Permeability Assay) provides a rapid check to ensure the modification hasn't abolished passive diffusion.

  • Prepare donor solutions (10 µM compound in PBS, pH 7.4).

  • Add 300 µL to the donor compartment of a PAMPA sandwich plate (coated with a 20% dodecane/lecithin lipid mixture). Add 300 µL plain PBS to the acceptor compartment.

  • Incubate for 5 hours at room temperature. Quantify compound in both compartments via LC-MS/MS.

  • Self-Validation Check: Calculate the effective permeability ( Pe​ ). A validated lead progression requires Pe​>1.0×10−6 cm/s. If Pe​ is lower, the design must loop back to explore less polar isosteres (e.g., sulfonamides).

Workflow Visualization

G Step1 Identify Liability (e.g., Acyl Glucuronidation) Step2 Select Bioisostere (Tetrazole, MBI, Hydroxamate) Step1->Step2 Rationale Step3 Chemical Synthesis (Nitrile + Azide) Step2->Step3 Design Step4 In Vitro Assays (Microsomal Stability, PAMPA) Step3->Step4 Compound Decision Self-Validating Check: Improved Profile? Step4->Decision Data Success Lead Progression Decision->Success Yes Fail Iterate Design Decision->Fail No Fail->Step2 Feedback Loop

Workflow for bioisosteric replacement and validation of pyridine carboxylic acids.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design. National Institutes of Health (PMC).1

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry (UCC).4

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry (ResearchGate).3

  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. National Institutes of Health (PMC).5

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.2

  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles. ACS Publications.6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic Acid Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter yield bottlenecks when synthesizing heavily substituted fused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers who encounter yield bottlenecks when synthesizing heavily substituted fused-bicyclic heteroaromatics.

The target scaffold, 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid , is a highly valuable building block. It is a critical precursor in the total synthesis of complex natural products, such as the Ganoderma lucidum alkaloids (Lucidimines)[1], and serves as a privileged pharmacophore in the development of SARS-CoV-2 Mpro inhibitors[2]. However, its synthesis is notoriously prone to low yields during the late-stage nitrile hydrolysis and product isolation phases.

This guide provides field-validated protocols, causality-driven troubleshooting, and quantitative data to ensure your synthesis is robust and self-validating.

Synthetic Workflow Overview

The most reliable route to this carboxylic acid avoids early-stage oxidation. Instead, the strategy relies on constructing a carbonitrile intermediate via a Knoevenagel/annulation sequence, followed by aggressive alkaline hydrolysis[1].

SyntheticWorkflow A Cyclopentanone Derivatives + Malononitrile B Knoevenagel Condensation (Toluene, Ac2O, DMF-DMA) A->B C Enamine Intermediate B->C Intermediate Formation D Cyclization & Aromatization (18 °C, 12 h) C->D E 6,7-Dihydro-5H-cyclopenta[c] pyridine-4-carbonitrile D->E Annulation F Alkaline Hydrolysis (8M NaOH, MeOH, 90 °C) E->F G 6,7-Dihydro-5H-cyclopenta[c] pyridine-4-carboxylic acid F->G Saponification

Figure 1: Synthetic workflow for 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid.

Validated Step-by-Step Methodologies

To guarantee reproducibility, follow these exact stoichiometric and environmental parameters.

Phase 1: Annulation to the Carbonitrile Core
  • Enamine Formation: In a magnetically stirred vessel, suspend malononitrile (105.9 mmol) in toluene (150 mL). Treat the mixture with acetic anhydride (Ac2O, 21.2 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 127.1 mmol).

  • Stirring: Maintain the reaction at 18 °C for 12 hours.

  • Isolation: Add hexane (200 mL) and cool the mixture to 0 °C. Collect the precipitated enamine intermediate via vacuum filtration[1].

  • Cyclization: React the dried enamine with the target cyclopentanone derivative under basic conditions to afford the 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile core.

Phase 2: Alkaline Hydrolysis to the Carboxylic Acid
  • Solvent System: Suspend the synthesized carbonitrile (e.g., 17.8 mmol) in 300 mL of Methanol (MeOH).

  • Base Addition: Add 100 mL of an 8 M NaOH aqueous solution to the stirring mixture.

  • Thermal Activation: Heat the solution to 90 °C and maintain for 12 hours[1].

  • Concentration: Cool to room temperature and remove the MeOH under reduced pressure.

  • Isoelectric Titration (Critical): Dissolve the residue in distilled water. Using a calibrated pH meter, slowly add concentrated HCl until the pH reaches exactly 2 [1].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 150 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid.

Quantitative Data: Optimizing Hydrolysis

The cyano group at the 4-position is sterically shielded by the adjacent cyclopentene ring. Standard hydrolysis conditions will fail. The table below summarizes the causality of yield fluctuations based on reaction parameters.

Hydrolysis ConditionSolvent SystemTemp (°C)Time (h)ConversionPrimary Outcome / Impurity
2 M LiOHTHF / H₂O60 °C24 h< 10%Unreacted Nitrile (Insufficient nucleophilicity)
4 M NaOHMeOH / H₂O70 °C18 h~ 45%Primary Amide (Reaction stalls at intermediate)
6 M HClAqueous100 °C12 hN/ATars / Polymerization (Core degradation)
8 M NaOH MeOH / H₂O 90 °C 12 h > 95% Clean Carboxylic Acid[1]
Troubleshooting & FAQs

Q1: My nitrile hydrolysis stalls at the primary amide intermediate. How do I drive it to the carboxylic acid? A1: The cyano group on the cyclopenta[c]pyridine system possesses reduced electrophilicity due to the electron-rich nature of the fused bicyclic ring, compounded by the steric bulk of the C5 protons. Standard conditions (e.g., 2 M LiOH) cannot overcome this activation energy barrier. You must overwhelm the system with a massive hydroxide gradient. Transition to 8 M NaOH in a strongly solvating protic mixture (MeOH/H₂O) and elevate the temperature to 90 °C for at least 12 hours[1].

Q2: I achieved full conversion of the nitrile, but my isolated yield of the carboxylic acid is <20% after extraction. Where did my product go? A2: Your product is trapped in the aqueous waste layer due to improper pH management. This molecule is amphoteric—it contains a basic pyridine nitrogen and an acidic carboxyl group.

  • If pH < 1: The pyridine nitrogen protonates to form a pyridinium cation (Net charge +1), creating a highly water-soluble hydrochloride salt.

  • If pH > 5: The carboxylic acid deprotonates to form a carboxylate anion (Net charge -1), remaining in the aqueous layer as a sodium salt.

  • The Solution: You must target the isoelectric point. The protocol explicitly requires adjusting the pH to 2 [1]. At this precise pH, the molecule exists primarily as a neutral zwitterion (Net charge 0), minimizing aqueous solubility and maximizing its partition coefficient into the EtOAc organic phase.

Q3: How does this building block perform in downstream amide coupling reactions? A3: Despite the steric hindrance at the 4-position, the isolated carboxylic acid performs exceptionally well in downstream medicinal chemistry workflows. For example, during the synthesis of SARS-CoV-2 Mpro inhibitors, this acid was successfully coupled to a complex 1,4-diazepane scaffold. By utilizing HATU and DIPEA in DMF, the target amide was achieved in a robust 73% yield [2]. Avoid weaker carbodiimides like EDC/HOBt; the highly active uronium salt generated by HATU is required to overcome the local steric bulk.

Troubleshooting Logic Diagram

Use the following decision tree to diagnose and resolve sudden drops in yield during your scale-up campaigns.

TroubleshootingTree Start Low Yield of Carboxylic Acid Check1 Is the starting nitrile fully consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 PathYes Issue: Product lost during aqueous workup Yes1->PathYes PathNo Issue: Steric hindrance preventing hydrolysis No1->PathNo SolYes Titrate aqueous layer strictly to pH 2 (Isoelectric Point) before EtOAc extraction PathYes->SolYes SolNo Increase base to 8M NaOH and heat to 90 °C for >12h PathNo->SolNo

Figure 2: Troubleshooting logic for resolving low yields during nitrile hydrolysis and isolation.

References
  • Total Syntheses and Biological Evaluation of the Ganoderma lucidum Alkaloids Lucidimines B and C | ACS Omega. acs.org. View Source
  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simul

Sources

Optimization

Technical Support Center: 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic Acid

Welcome to the Technical Support and Troubleshooting Guide for 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid . This compound is a critical building block in the synthesis of monoterpene pyridine alkaloids (MTPAs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid . This compound is a critical building block in the synthesis of monoterpene pyridine alkaloids (MTPAs) and various bioactive medicinal agents[1]. However, its unique fused bicyclic structure and amphoteric nature introduce specific stability challenges during synthesis, storage, and assay preparation.

This guide is designed for application scientists and drug development professionals to diagnose, resolve, and prevent degradation issues.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my compound lose mass and change its chromatographic profile when dried at elevated temperatures?

A1: Thermal Decarboxylation. You are observing the loss of the carboxylic acid group. 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is an isonicotinic acid derivative. Pyridine-4-carboxylic acids are highly susceptible to decarboxylation because the strongly electronegative pyridine nitrogen acts as an "electron sink"[2]. When subjected to thermal stress (typically >60°C), the molecule undergoes a transition state where CO₂ is extruded (-44 Da), leaving behind the volatile 6,7-dihydro-5H-cyclopenta[c]pyridine base[3].

  • The Fix: Never dry this compound using high-heat rotary evaporation. Use lyophilization (freeze-drying) or vacuum desiccation at ambient temperature (≤30°C).

Q2: I am observing a +14 Da or +16 Da mass shift in my LC-MS after storing the compound in solution for a week. What is happening?

A2: Auto-oxidation of the Cyclopentane Ring. The fused cyclopentane ring contains two methylene groups (C5 and C7) that are directly adjacent to the aromatic pyridine system. These "benzylic" positions are highly activated and prone to radical-mediated auto-oxidation when exposed to atmospheric oxygen and light[4]. This process initially forms hydroperoxides (+32 Da) that rapidly decompose into stable ketones (+14 Da, forming cyclopenta[c]pyridin-7(6H)-one derivatives) or alcohols (+16 Da)[1][4].

  • The Fix: Store all stock solutions in anhydrous, degassed solvents under an argon or nitrogen atmosphere. Protect from light using amber vials.

Q3: The compound precipitates instantly when I dilute my DMSO stock into my biological assay buffer (pH 5.5). How can I prevent this?

A3: Zwitterion-Induced Precipitation. This molecule is amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxyl group. At its isoelectric point (typically between pH 4.5 and 6.0), the molecule exists almost entirely as a neutral zwitterion. In this state, the intermolecular ionic lattice energy is maximized, and aqueous solubility drops drastically, causing rapid precipitation.

  • The Fix: Pre-dissolve the compound in a slightly alkaline buffer (pH 7.4 - 8.0) where it exists primarily as a highly soluble carboxylate anion, before introducing it to your final assay matrix.

Part 2: Degradation Pathways & Solubilization Workflows

G A 6,7-Dihydro-5H-cyclopenta[c] pyridine-4-carboxylic acid B Thermal Stress (>60°C, Acidic/Basic) A->B Heat C Oxidative Stress (O2, Light, Metals) A->C Exposure D Decarboxylation (Loss of CO2, -44 Da) B->D Electron sink via Pyridine N E Auto-oxidation at C5/C7 (Benzylic positions) C->E Radical Abstraction F 6,7-Dihydro-5H- cyclopenta[c]pyridine D->F Degradation Product G Cyclopenta[c]pyridin- 7(6H)-one derivatives E->G Degradation Product

Degradation pathways of 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid via heat and oxygen.

G Start Prepare Stock Solution Check Determine Target Assay pH Start->Check Iso pH 4.0 - 6.0 (Near Isoelectric Point) Check->Iso Acid pH < 3.0 (Protonated Cation) Check->Acid Base pH > 7.0 (Deprotonated Anion) Check->Base Warn Zwitterion Precipitation Risk Iso->Warn Action2 Aqueous Buffer (Direct Solubilization) Acid->Action2 Base->Action2 Action1 Use DMSO Co-solvent (Max 5% final vol) Warn->Action1 Success Stable Homogeneous Solution Action1->Success Action2->Success

Workflow for mitigating zwitterion-induced precipitation during assay preparation.

Part 3: Quantitative Stability Parameters

To ensure reproducibility across your workflows, adhere to the following empirically derived stability thresholds.

ParameterCritical ThresholdPrimary Degradation MechanismMitigation Strategy
Temperature (Solid) > 60°CThermal Decarboxylation (-44 Da)Dry via lyophilization; store at 4°C or lower.
Temperature (Solution) > 40°CAccelerated Oxidation / DecarboxylationKeep solutions on ice during handling.
pH Range pH 4.5 – 6.0Zwitterion PrecipitationAdjust pH to >7.0 or <3.0 prior to dilution.
Atmosphere Ambient Air (O₂)Auto-oxidation at C5/C7 (+14/16 Da)Purge solvents with Argon; store under inert gas.
Light Exposure UV/Vis LightPhoto-catalyzed Radical OxidationStore in amber glass vials; wrap in foil.

Part 4: Experimental Protocols

Protocol 1: Anaerobic Reconstitution and Storage

To prevent the formation of cyclopenta[c]pyridin-7(6H)-one derivatives via oxidation[4], stock solutions must be prepared under strictly controlled conditions.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge anhydrous Dimethyl Sulfoxide (DMSO) or target buffer with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen.

  • Equilibration: Allow the sealed vial of solid 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid to equilibrate to room temperature in a desiccator to prevent condensation (hygroscopic degradation).

  • Reconstitution: Inside a nitrogen-purged glovebox or using a Schlenk line, add the degassed solvent to the solid to achieve a 10 mM to 50 mM stock concentration.

  • Homogenization: Vortex gently. Do not sonicate, as ultrasonic cavitation generates localized heat and free radicals that accelerate oxidation.

  • Aliquot and Store: Dispense the solution into single-use amber glass vials, blanket the headspace with Argon, seal tightly, and store immediately at -20°C.

Protocol 2: LC-MS Stability Profiling

This self-validating protocol allows you to quantify the exact degree of decarboxylation and oxidation in your samples prior to running sensitive biological assays.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock solution to 10 µM in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Acquity UPLC CSH C18, 1.7 µm, 2.1 × 50 mm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Mass Spectrometry Detection (Positive Ion Mode):

    • Target Parent Ion: Monitor for [M+H]+ at m/z 164.07 (Expected intact mass).

    • Decarboxylation Marker: Monitor for [M−CO2​+H]+ at m/z 120.08 (Indicates thermal degradation)[2][3].

    • Oxidation Markers: Monitor for [M+O−H2​+H]+ at m/z 178.05 (Ketone formation at C5/C7) and [M+O+H]+ at m/z 180.06 (Alcohol formation)[4].

  • Data Analysis: Calculate the relative peak area of the target parent ion against the sum of the degradation markers. A purity of <95% indicates the stock should be discarded.

Part 5: References

  • An In-depth Technical Guide to Cyclopenta[c]pyridine Derivatives and Related Isomers Benchchem URL:

  • Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes RSC Publishing URL:

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives PMC - National Institutes of Health URL:

  • Palladium-catalyzed decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides ASTAR Open Access Repository (AOAR) URL:

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Cyclopenta[c]pyridine Synthesis

Welcome to the technical support center for the synthesis of cyclopenta[c]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of cyclopenta[c]pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Cyclopenta[c]pyridines are integral components in medicinal chemistry and materials science, often found in natural products and bioactive molecules.[1] However, their synthesis can present unique challenges, from low yields to complex side reactions.

This document provides in-depth, field-tested insights to help you navigate these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when starting a new synthesis or planning an optimization strategy.

Q1: What are the primary synthetic strategies for constructing the cyclopenta[c]pyridine core?

There are two main approaches to forming the fused pyridine ring system: building the pyridine ring onto an existing cyclopentane core or constructing the cyclopentane ring onto a pre-existing pyridine. The most common methods involve condensation and cycloaddition reactions.[2] For instance, the reaction of cyclic ketones with reagents like propargylamine, catalyzed by transition metals such as copper(II), offers a direct route to the fused system through a sequence of amination, annulation, and aromatization.[3][4] Another powerful method involves the multicomponent reaction of a 2,5-dibenzylidenecyclopentanone derivative with malononitrile and a sodium alkoxide, which proceeds via a condensation-cyclization sequence.[5]

Q2: My transition-metal catalyzed annulation reaction is failing (low to no yield). What are the most critical parameters to investigate first?

Low yields in transition-metal catalyzed reactions are a frequent issue.[6][7] The problem often stems from a few critical factors:

  • Catalyst and Ligand Integrity: The choice of metal precursor (e.g., CuCl₂, Pd(OAc)₂) and the associated ligand is paramount.[7][8] Many catalysts are sensitive to air and moisture, so ensure you are using rigorously dried solvents and an inert atmosphere (Argon or Nitrogen).[8]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the metal center, inhibiting catalytic activity.[7] In such cases, screening different, often more electron-rich or bulky ligands, can be beneficial.[7]

  • Reaction Temperature: Suboptimal temperature is a common culprit. If the reaction is sluggish, a modest increase in temperature may be necessary to overcome the activation energy. Conversely, if you observe decomposition or side product formation, the temperature may be too high.[9]

Q3: How do I manage the formation of tar-like substances or polymerization in my reaction?

The formation of viscous or tarry materials is a strong indicator of polymerization, which can be initiated by harsh reaction conditions like high temperatures or certain catalysts.[9] This is particularly prevalent with cyano-substituted precursors.[9]

  • Strict Temperature Control: Use a temperature-controlled oil bath or reactor to avoid localized hotspots that can trigger polymerization.

  • Gradual Reagent Addition: Adding a key reagent slowly over time can help manage the reaction exotherm and keep the concentration of reactive intermediates low.[9]

  • Solvent Choice: Ensure your chosen solvent can effectively dissolve all starting materials and intermediates to prevent them from concentrating and polymerizing.

Section 2: Troubleshooting Guide: A Case-Based Approach

This section provides a systematic workflow for diagnosing and solving specific experimental problems.

Case 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

This is one of the most common issues. The following decision tree provides a logical troubleshooting workflow.

G start Low / No Yield Detected check_sm 1. Verify Starting Material & Reagent Purity start->check_sm check_conditions 2. Confirm Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_conditions Purity Confirmed success Yield Improved check_sm->success Impurity Found & Rectified screen_catalyst 3. Screen Catalyst & Ligand System check_conditions->screen_catalyst Conditions Correct check_conditions->success Error Found & Corrected screen_solvent 4. Screen Solvents screen_catalyst->screen_solvent No Improvement screen_catalyst->success Optimization Found screen_solvent->success Optimization Found

Fig 1. Decision tree for troubleshooting low reaction yield.

Detailed Troubleshooting Steps:

  • Verify Starting Materials: Confirm the identity and purity of your starting materials and reagents via NMR, MS, or other appropriate techniques. Pyridine derivatives and organometallic reagents can be particularly sensitive to air and moisture.[7]

  • Scrutinize Reaction Setup: Ensure the reaction is being conducted under the correct atmosphere (e.g., inert for most transition-metal catalysis). Check that the temperature is accurate and stable.

  • Optimize Catalyst System: For catalyzed reactions, this is often the most crucial step. If one catalyst/ligand combination fails, it is essential to screen others. Create a screening table to systematically evaluate different options.

    Entry Catalyst (mol%) Ligand (mol%) Solvent Temp (°C) Yield (%)
    1Pd₂(dba)₃ (2.5)XPhos (5)Toluene10015
    2Pd(OAc)₂ (5)SPhos (10)Dioxane11045
    3CuI (10)Phen (20)DMF12060
    4CuCl₂ (10)NoneToluene11075
    Table 1. Example of a systematic screening table for optimizing a cross-coupling reaction to functionalize a cyclopenta[c]pyridine intermediate.
  • Solvent Effects: The polarity and boiling point of the solvent can dramatically influence reaction rates and outcomes. A solvent that is too nonpolar may not dissolve reagents, while a highly polar coordinating solvent (like DMF or DMSO) could interfere with the catalyst. A screen of common solvents like toluene, dioxane, THF, and acetonitrile is recommended.

Case 2: Complex Reaction Mixture & Side Product Formation

Symptom: TLC/LC-MS shows multiple new spots/peaks, with little of the desired product.

The formation of multiple side products points towards issues with reaction selectivity, stability of intermediates, or product decomposition.

G cluster_0 Reaction Pathways reagents Starting Materials Ketone + Amine desired Desired Pathway Cyclization → Aromatization reagents->desired Correct Conditions (Optimized Temp, Catalyst) side1 Side Pathway 1 Dimerization/Polymerization reagents->side1 High Concentration / High Temp side2 Side Pathway 2 Decomposition reagents->side2 Excessive Heat / Wrong pH product Desired Cyclopenta[c]pyridine desired->product byproducts Tars & Side Products side1->byproducts side2->byproducts

Fig 2. Competing reaction pathways leading to desired product or byproducts.

Possible Causes & Solutions:

  • Incomplete Oxidation: Many pyridine syntheses proceed through a dihydropyridine intermediate which must be oxidized to the final aromatic product.[6] If this step is inefficient, you will isolate the intermediate or a mixture. Ensure you are using a suitable oxidant (e.g., air, O₂, MnO₂, DDQ) in the correct stoichiometry. For copper-catalyzed reactions with propargylamine, ambient air is often sufficient for the final aromatization step.[3]

  • Hydrolysis of Functional Groups: If your molecule contains sensitive groups like nitriles or esters, they can hydrolyze under acidic or basic conditions, especially if water is present.[9]

    • Mitigation: Run the reaction under strictly anhydrous conditions. If aqueous workup is necessary, consider using a buffered system to maintain a neutral pH.[9]

  • Incorrect Order of Reagent Addition: In multicomponent reactions, the order of addition can be critical to prevent undesired intermediates from forming.[6] It is often beneficial to pre-form an enamine or a condensation product before the final cyclization step.

Case 3: Difficulty in Product Isolation and Purification

Symptom: The crude product is a dark oil that streaks on silica gel columns, or the product decomposes during chromatography.

The basic nitrogen atom in the pyridine ring can make purification challenging.

  • Acid Wash/Base Wash: During aqueous workup, carefully consider the pH. Washing with a dilute acid (e.g., 1M HCl) can protonate the pyridine nitrogen, moving it into the aqueous layer and away from non-basic organic impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃) and re-extracting will recover the purified product.

  • Alternative Chromatography: If silica gel causes decomposition, consider using a more neutral stationary phase like alumina. Alternatively, reverse-phase HPLC (C18) can be an excellent method for purifying polar, basic compounds.

  • Crystallization: If the product is an oil, attempt to form a salt (e.g., with HCl or picric acid) which is often a crystalline solid that can be easily purified by recrystallization. The freebase can then be regenerated.

Section 3: Key Experimental Protocols

Protocol 3.1: General Procedure for Copper-Catalyzed Synthesis of a Cyclopenta[c]pyridine

This protocol is adapted from methodologies involving the annulation of cyclic ketones with propargylamine.[3][4]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the cyclic ketone (1.0 equiv), toluene (0.2 M), and the copper catalyst (e.g., CuCl₂, 10 mol%).

  • Reagent Addition: Add propargylamine (1.2 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C). The reaction is typically open to the atmosphere, as air serves as the oxidant for the final aromatization step.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst. Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired cyclopenta[c]pyridine product.

References

  • Ma, S., et al. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry. [Link]

  • Ma, S., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. ACS Omega. [Link]

  • Dotsenko, V. V., et al. (2019). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules. [Link]

  • Li, Z., et al. (2018). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. Green Chemistry. [Link]

  • Al-Said, S. A. (2011). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. [Link]

  • Kumar, A., et al. (2020). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]

  • Al-Amiery, A. A., et al. (2021). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion. Molecules. [Link]

  • Ostrovskyi, D., et al. (2018). Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. Arkivoc. [Link]

  • Pathigoolla, A., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. [Link]

  • Sotnik, S. A., et al. (2017). Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Pyridine synthesis. [Link]

Sources

Optimization

FAQ 1: Suppressing Competitive Hydrolysis in Base-Promoted Smiles Rearrangements

Welcome to the Advanced Technical Support Center for Aryl Migration Methodologies . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive chemoselectivity, regioselec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Aryl Migration Methodologies . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive chemoselectivity, regioselectivity, and stereoselectivity issues encountered during the Smiles and Truce-Smiles rearrangements.

Our focus is on the causality behind side reactions—understanding the thermodynamic and kinetic drivers of these pathways is essential for rationally designing self-validating experimental systems.

Q: My phenoxyacetamide and sulfonamide substrates are undergoing competitive hydrolysis rather than the desired intramolecular Smiles rearrangement. How can I shift the chemoselectivity toward aryl migration?

A: This is a classic kinetic competition between the intramolecular nucleophilic attack on the ipso-carbon (forming the spirocyclic Jackson-Meisenheimer intermediate) and the intermolecular attack of the hydroxide/base on the carbonyl or sulfonyl moiety[1].

The causality lies in the stability of the Meisenheimer complex. If the migrating aryl ring lacks sufficient electron-withdrawing groups (EWGs) at the ortho and para positions, the activation energy for ipso-attack remains too high, allowing background hydrolysis to dominate. For example, in the synthesis of polyiodinated X-ray contrast agents, the exact placement of iodine atoms dictates the reaction pathway[1]. An iodine atom at the ortho position is critical; lacking it preferentially leads to amide hydrolysis.

Quantitative Impact of Aryl Substitution on Chemoselectivity:

Substrate Substitution PatternYield of Desired Smiles ProductYield of Hydrolysis Side ProductMechanistic Rationale
2,4-diiodo isomer 0%> 90%Lacks secondary ortho-EWG; Meisenheimer complex is kinetically inaccessible.
2,6-diiodo isomer 77%< 10%Dual ortho-EWGs sufficiently stabilize the transition state for ipso-attack.
2,4,6-triiodo isomer 96%< 2%Optimal thermodynamic stabilization of the anionic intermediate[1].

Self-Validating Protocol: Optimization of Base-Promoted Rearrangement To avoid hydrolysis while maintaining high conversion, utilize a solvent-swapping base protocol rather than aqueous NaOH[2].

  • Activation: Dissolve the substrate in anhydrous iso-propanol (0.1 M).

  • Mild Deprotonation: Add 2.0 equivalents of anhydrous K₂CO₃. Stir at 60 °C for 2 hours. The mild carbonate base generates the nucleophile without aggressively attacking the amide/sulfonamide bond.

  • Rearrangement Trigger: Introduce a catalytic amount of MeONa in MeOH (0.2 equivalents). The methoxide acts as a thermodynamic sink to drive the spirocyclic intermediate toward the final rearranged product.

  • Validation: Quench aliquots at 30-minute intervals with cold 1M HCl. Analyze via LC-MS. A successful system will show a steady depletion of the starting material mass without the appearance of the cleaved amine/phenol masses.

FAQ 2: Mitigating 6-endo Cyclization in Radical Smiles Rearrangements

Q: During my photoredox-mediated radical Truce-Smiles rearrangement, I am isolating significant amounts of dearomatized cyclized byproducts instead of the desired 1,4-aryl migration product. How do I prevent this?

A: In radical-mediated Smiles rearrangements (TSR), the initial N-centered or C-centered radical faces a bifurcation pathway. It can either attack the ipso-position to form the desired spirocyclic adduct, or it can attack the unsubstituted ortho-position, resulting in a competitive 6-endo-trig cyclization[3].

To suppress this, you must dictate the conformational preference of the radical intermediate. Historically, this was achieved by introducing bulky substituents at the ortho positions of the migrating arene to sterically block the 6-endo pathway[3]. However, modern approaches utilize rigid cyclic transition states (such as EDA-complex-driven lactamization cascades) or engineered biocatalysts (like P450 radical aryl migratases) to restrict the conformation of the amidyl radical within an active site, entirely disfavoring the cyclization pathway[4].

Pathway A Amidyl Radical Generation B Ipso-Attack (Spirocyclic Adduct) A->B Ortho-blocked or Enzyme Controlled C Ortho-Attack (6-endo-trig) A->C Unrestricted Conformation D 1,4-Aryl Migration (Desired Product) B->D Desulfonylation E Dearomatized Side Product C->E H-Abstraction

Mechanistic bifurcation in radical Smiles rearrangement: 1,4-aryl migration vs. 6-endo cyclization.

FAQ 3: Preventing Intermolecular SₙAr in Carbanion Truce-Smiles

Q: I am detecting dimeric and oligomeric byproducts in my carbanion-mediated Truce-Smiles rearrangement. What causes this and how can it be avoided?

A: The Truce-Smiles rearrangement relies on a highly reactive carbanion nucleophile. While the reaction is fundamentally designed as an intramolecular nucleophilic aromatic substitution, at higher substrate concentrations, the carbanion can undergo an intermolecular SₙAr reaction with a neighboring substrate molecule[5].

Because intermolecular reactions follow second-order kinetics (Rate = k[Substrate]2 ) while intramolecular reactions follow first-order kinetics (Rate = k[Substrate] ), dilution is your primary thermodynamic lever.

Protocol: Self-Validating Concentration Optimization

  • Stock Preparation: Prepare a 0.5 M stock solution of your substrate in anhydrous THF.

  • Serial Dilution Setup: Set up four parallel Schlenk flasks with substrate concentrations of 0.2 M, 0.1 M, 0.05 M, and 0.01 M.

  • Base Addition: Cool all flasks to -78 °C. Slowly add 1.1 equivalents of LiHMDS or LDA.

  • Kinetic Quenching: Allow the reactions to warm to room temperature over 2 hours. Quench simultaneously with saturated aqueous NH₄Cl.

  • Analysis: Run HPLC-UV (254 nm). Plot the ratio of the monomeric rearrangement product against the dimeric byproduct. You will identify a critical concentration threshold (typically around 0.02 M - 0.05 M) where the intermolecular pathway is fully suppressed.

FAQ 4: Avoiding Racemization in Asymmetric Smiles Rearrangements

Q: My asymmetric α-arylation via an enolate Truce-Smiles rearrangement yields poor enantiomeric excess (ee) due to product racemization. What are the modern alternatives?

A: Enolate-driven Truce-Smiles rearrangements often suffer from low diastereoselectivity or rapid racemization at the newly formed chiral center due to thermodynamic equilibration under the basic reaction conditions required to drive the migration.

To bypass the basic conditions that cause racemization, the field has shifted toward radical-mediated enantioconvergent pathways using biocatalysis. Directed evolution of P450 radical aryl migratases (P450Smiles) allows for the transformation of racemic α-chloroamides into acyclic amide products with an all-carbon quaternary stereocenter[4]. The enzyme active site shields the radical intermediate, overriding innate side reactions and preventing post-reaction equilibration, yielding excellent chemo- and enantioselectivity (up to 93:7 e.r.)[4].

References

  • Pier Lucio Anelli, Marino Brocchetta, Enrico Cappelletti, Andrea Ferraris, Veronica Vincenzi. "Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides". The Open Organic Chemistry Journal.[Link]

  • Xin-Yuan Zheng, et al. "Photoinduced Lactamization/Truce–Smiles Rearrangement Cascade Enables Access to Lactam-Fused β-Arylethylamines". Organic Letters.[Link]

  • William E. Truce, et al. "The Truce–Smiles rearrangement and related reactions: a review". Canadian Journal of Chemistry.[Link]

  • J. Q. Wang, et al. "Smiles rearrangement for the synthesis of diarylamines". Arkivoc.[Link]

  • X. Li, et al. "Catalytic Enantioselective Smiles Rearrangement Enabled by the Directed Evolution of P450 Radical Aryl Migratases". National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Managing Poor Solubility of Pyridine Carboxylic Acids in Assays

Welcome to the Technical Support Center dedicated to addressing the significant, yet common, challenge of managing the poor solubility of pyridine carboxylic acids in experimental assays. This guide is designed for resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the significant, yet common, challenge of managing the poor solubility of pyridine carboxylic acids in experimental assays. This guide is designed for researchers, scientists, and drug development professionals who encounter these difficulties and aims to provide both foundational understanding and actionable troubleshooting strategies. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to ensure the integrity and success of your experiments.

Understanding the Challenge: The Physicochemical Landscape of Pyridine Carboxylic Acids

Pyridine carboxylic acids are a vital class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules.[1][2] However, their unique structure presents a duality that often leads to solubility issues in the aqueous environment of most biological assays.

At its core, the solubility of these compounds is governed by a delicate interplay between two key functional groups: the basic pyridine ring and the acidic carboxylic acid group. This amphoteric nature means their ionization state, and therefore their solubility, is highly dependent on the pH of the surrounding medium.[1][3]

  • The Pyridine Moiety: The nitrogen atom in the pyridine ring can be protonated, forming a positively charged pyridinium ion. This typically occurs in acidic conditions.

  • The Carboxylic Acid Moiety: The carboxylic acid group can be deprotonated to form a negatively charged carboxylate ion, a process favored in basic conditions.

The presence of both acidic and basic centers means that at a certain pH, known as the isoelectric point, the molecule will exist predominantly as a neutral zwitterion, which often has the lowest aqueous solubility.[1] For many pyridine carboxylic acids, this zwitterionic form is the dominant species in aqueous solutions around neutral pH, which is the typical condition for many biological assays.[1]

Beyond pH, the lipophilicity of the molecule, often expressed as its logP value, plays a crucial role. While some pyridine carboxylic acids are relatively polar, the addition of other lipophilic substituents can significantly decrease their aqueous solubility, making them more challenging to work with.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when working with these compounds.

Q1: Why does my pyridine carboxylic acid dissolve in DMSO but precipitate when I add it to my aqueous assay buffer?

This is a very common phenomenon often referred to as "crashing out." Your initial stock solution in 100% DMSO is a high-energy, solvated state. When you introduce this into an aqueous buffer, the solvent environment rapidly changes from polar aprotic (DMSO) to polar protic (water). The pyridine carboxylic acid may be much less soluble in this new environment, causing it to precipitate out of the solution. It's a classic case of kinetic versus thermodynamic solubility. The compound was kinetically trapped in the DMSO, but upon dilution, it moves towards its lower, thermodynamically stable, and often less soluble state in the aqueous buffer.[4][5]

Q2: I've tried adjusting the pH, but my compound is still not soluble. What's next?

While pH is a powerful tool, it's not always sufficient, especially for highly lipophilic or crystalline compounds. If pH adjustment alone doesn't work, the next steps involve exploring the use of co-solvents, surfactants, or cyclodextrins to enhance solubility. Each of these approaches works through a different mechanism, and the optimal choice will depend on the specific properties of your compound and the requirements of your assay.

Q3: Can the solubilizing agents I use interfere with my assay?

Absolutely. This is a critical consideration. DMSO, for instance, is known to affect enzyme activity and cell viability at higher concentrations.[6][7] Surfactants can denature proteins or interfere with fluorescence-based assays. It is crucial to run appropriate vehicle controls (your assay buffer with the solubilizing agent but without your compound) to assess any background effects.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

When faced with a poorly soluble pyridine carboxylic acid, a systematic approach is key. The following sections provide detailed strategies, from simple to more complex, to improve the solubility of your compound for in vitro assays.

Strategy 1: pH Adjustment

For ionizable compounds like pyridine carboxylic acids, adjusting the pH of the assay buffer is the first and most direct approach to enhance solubility. The goal is to shift the equilibrium towards the more soluble ionized form.

The Underlying Principle: The Henderson-Hasselbalch Equation

The Henderson-Hasselbalch equation provides a mathematical framework for understanding the relationship between pH, pKa, and the ionization state of a weak acid or base.[8][9][10][11]

For a weak acid (the carboxylic acid group): pH = pKa + log([A-]/[HA])

For a weak base (the pyridine nitrogen): pOH = pKb + log([BH+]/[B]) or pH = pKa - log([BH+]/[B]) for the conjugate acid.

As a general rule, to increase the solubility of an acidic compound, you should adjust the pH to be at least 1-2 units above its pKa. This ensures that the majority of the molecules are in the deprotonated, charged (and thus more water-soluble) form.[9]

Experimental Protocol: pH-Based Solubilization

  • Determine the pKa of your compound: If the pKa is not known, you can often find it in the literature for similar structures or use computational prediction tools.[12][13][14][15][16][17][18]

  • Prepare a range of buffers: Prepare a series of buffers with pH values spanning a range around the pKa of your compound. For a pyridine carboxylic acid, you will likely want to test buffers with pH values from 6.0 to 8.5.

  • Test solubility: Add a small, known amount of your solid compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically a few hours to 24 hours).

  • Separate and quantify: Centrifuge or filter the samples to remove any undissolved solid. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Select the optimal pH: Choose the buffer with the lowest pH that provides the desired solubility and is compatible with your assay system.

Table 1: pKa Values of Representative Pyridine Carboxylic Acids

CompoundCarboxylic Acid pKa(s)Pyridine N pKa
Pyridine-5.25
Picolinic Acid (2-Pyridinecarboxylic acid)1.075.4
Nicotinic Acid (3-Pyridinecarboxylic acid)4.852.07
Isonicotinic Acid (4-Pyridinecarboxylic acid)4.961.7
Pyridine-2,6-dicarboxylic acid2.16, 5.09<1
Pyridine-3,5-dicarboxylic acid3.46, 4.561.7

Note: pKa values can vary slightly depending on the experimental conditions. Data compiled from various sources.[19][20]

Visualization 1: Ionization States of a Pyridine Carboxylic Acid

Caption: Ionization states of a typical pyridine carboxylic acid at different pH values.

Strategy 2: Utilizing Co-solvents

When pH adjustment is insufficient or not feasible due to assay constraints, the use of water-miscible organic co-solvents can be an effective strategy.

The Underlying Principle: Reducing Solvent Polarity

Co-solvents like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycols (PEGs) work by reducing the overall polarity of the aqueous buffer.[21] This makes the solvent system more "hospitable" to lipophilic molecules, thereby increasing their solubility.

Experimental Protocol: Co-solvent Screening

  • Prepare a high-concentration stock solution: Dissolve your pyridine carboxylic acid in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare a series of co-solvent buffers: In your chosen assay buffer, prepare a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% v/v DMSO).

  • Dilute the stock solution: Add a small aliquot of the DMSO stock solution to each of the co-solvent buffers to achieve the desired final compound concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect for precipitation: Observe the solutions immediately and after a period of incubation at the assay temperature.

  • Determine the optimal co-solvent concentration: Select the lowest concentration of co-solvent that maintains the solubility of your compound throughout the duration of the assay.

  • Run vehicle controls: Always include a vehicle control in your assay containing the same final concentration of the co-solvent to account for any effects of the solvent on the assay system.

Table 2: Common Co-solvents and Typical Final Assay Concentrations

Co-solventTypical Final Concentration in AssaysNotes
DMSO0.1% - 1%Can affect cell viability and enzyme activity at >1%.[6]
Ethanol0.1% - 5%Can cause protein denaturation at higher concentrations.
PEG 300/4001% - 10%Generally well-tolerated in many assay systems.
Propylene Glycol1% - 10%Another commonly used, low-toxicity co-solvent.

Visualization 2: Workflow for Co-solvent Optimization

start Start: Poorly Soluble Pyridine Carboxylic Acid prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock dilute Dilute Stock into Co-solvent Buffers with Vigorous Mixing prep_stock->dilute prep_buffers Prepare Assay Buffers with 0.5%, 1%, 2%, 5% Co-solvent prep_buffers->dilute inspect Visually Inspect for Precipitation dilute->inspect soluble Soluble inspect->soluble No insoluble Precipitation inspect->insoluble Yes select_lowest Select Lowest Effective Co-solvent Concentration soluble->select_lowest increase_conc Increase Co-solvent Concentration insoluble->increase_conc increase_conc->prep_buffers vehicle_control Run Vehicle Control in Assay select_lowest->vehicle_control end Proceed with Experiment vehicle_control->end

Caption: Decision tree for optimizing co-solvent concentration.

Strategy 3: Employing Surfactants

Surfactants are amphiphilic molecules that can significantly enhance the solubility of hydrophobic compounds in aqueous solutions.

The Underlying Principle: Micellar Solubilization

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[22] These micelles have a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds can partition into the hydrophobic core, effectively being "hidden" from the aqueous environment, which dramatically increases their apparent solubility.[22]

Types of Surfactants:

  • Non-ionic: (e.g., Tween-20, Tween-80, Triton X-100) - Generally milder and less likely to denature proteins. Often the first choice for biological assays.[23][24][25]

  • Anionic: (e.g., Sodium dodecyl sulfate - SDS) - Can be denaturing to proteins.

  • Cationic: (e.g., Cetyltrimethylammonium bromide - CTAB) - Can also be denaturing and may interact with negatively charged cellular components.[7][26]

  • Zwitterionic: (e.g., CHAPS) - Often used for solubilizing membrane proteins.

Experimental Protocol: Surfactant Screening

  • Choose a surfactant: Start with a non-ionic surfactant like Tween-20 or Triton X-100.

  • Prepare surfactant solutions: Prepare a series of assay buffers with different surfactant concentrations, typically ranging from below to above the CMC (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).

  • Determine solubility: Add an excess of your solid pyridine carboxylic acid to each surfactant solution.

  • Equilibrate, separate, and quantify: Follow the same procedure as in the pH adjustment protocol to determine the solubility at each surfactant concentration.

  • Select the optimal concentration: Choose the lowest surfactant concentration that provides the necessary solubility and shows minimal impact in vehicle control experiments.

Table 3: Common Surfactants and Their Properties

SurfactantTypeTypical Concentration RangePotential Issues
Tween-20Non-ionic0.01% - 0.1%Can interfere with some assays.[27]
Triton X-100Non-ionic0.1% - 1%Can affect cell membranes.[23]
Sodium Dodecyl Sulfate (SDS)Anionic0.1% - 1%Protein denaturation.
CTABCationic0.1% - 1%Protein denaturation, potential cytotoxicity.
Strategy 4: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can be very effective at solubilizing poorly soluble compounds with minimal impact on the biological system.[6][28][29][30]

The Underlying Principle: Inclusion Complex Formation

The hydrophobic pyridine carboxylic acid molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an inclusion complex.[6][29] This complex has a hydrophilic exterior, which makes it highly soluble in water.[6]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a popular choice for in vitro and in vivo studies.[21][31][32][33]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high aqueous solubility.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare cyclodextrin solutions: Dissolve HP-β-CD in your assay buffer at a range of concentrations (e.g., 1, 5, 10, 20 mM).

  • Determine solubility: Add an excess of your solid compound to each cyclodextrin solution.

  • Equilibrate, separate, and quantify: As with the other methods, determine the equilibrium solubility at each cyclodextrin concentration.

  • Phase solubility diagram: Plot the solubility of your compound as a function of the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 complex.

  • Select the optimal concentration: Choose the lowest cyclodextrin concentration that achieves the desired solubility.

Visualization 3: Mechanism of Cyclodextrin Solubilization

Caption: Formation of a soluble inclusion complex with cyclodextrin.

Summary and Final Recommendations

Managing the poor solubility of pyridine carboxylic acids requires a systematic and multi-faceted approach. There is no one-size-fits-all solution, and the optimal strategy will depend on the specific compound and assay system.

A Recommended Workflow:

  • Characterize your compound: Understand its pKa and lipophilicity.

  • Start with pH adjustment: This is the simplest and often most effective method.

  • If needed, move to co-solvents: Begin with low concentrations of a well-tolerated solvent like DMSO.

  • For very challenging compounds, explore surfactants and cyclodextrins: Start with non-ionic surfactants or HP-β-CD.

  • Always run vehicle controls: This is essential to identify and account for any assay interference from your chosen solubilizing agent.

By following the guidance in this technical support center, you will be well-equipped to overcome the solubility challenges posed by pyridine carboxylic acids and generate reliable, high-quality data in your assays.

References

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly W
  • Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines. Request PDF.
  • Acidity Study on 3-Substituted Pyridines. MDPI.
  • FAQs on Inhibitor Prepar
  • Solubility and Crystalliz
  • Why do you recommend using Triton X for the purific
  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • Solubility and Crystallization Studies of Picolinic Acid.
  • Technical Support Center: Optimizing Anionic Surfactant Concentrations in Experimental Buffers. Benchchem.
  • HTS Library Plate Rejuvenation Using a DMSO-Rich Atmosphere. Discovery - the University of Dundee Research Portal.
  • Simple circular dichroism method for selection of the optimal cyclodextrin for drug complex
  • Predicting the pKa of Small Molecules.
  • Study of pH-dependent drugs solubility in w
  • pKa values in solubility determination using the Henderson-Hasselbalch equation.
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect.
  • Effect of Surfactants and Polymers on the Dissolution Behavior of Supersaturable Tecovirimat-4-Hydroxybenzoic Acid Cocrystals. Semantic Scholar.
  • Henderson–Hasselbalch equ
  • On the solubility of nicotinic acid and isonicotinic acid in w
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online.
  • Surfactants solubility, concentration and the other formulations effects on the drug release rate from a controlled-release m
  • In situ DMSO hydration measurements of HTS compound libraries.
  • Solubility and Crystalliz
  • Effect of Triton X-100 and Tween-20 on enzyme activity
  • Exploring drug-surfactant interactions and their impact on the intrinsic surface properties of aqueous dissolution media. University of Huddersfield Press.
  • Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs.
  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Scirp.org.
  • Pyridinetricarboxylic acid. Grokipedia.
  • Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs. PubMed.
  • Hydroxypropyl-beta-cyclodextrin increases aqueous solubility and stability of anandamide. Europe PMC.
  • pKa Data Compiled by R. Williams.
  • pKa Data Compiled by R. Williams page-1.
  • High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. PubMed.
  • Compound Precipitation in High-Concentration DMSO Solutions.
  • Screening for Polymorphism, Cyclodextrin Complexation, and Co-Crystallization of the Non-Steroidal Anti-Inflamm
  • Screening Cyclodextrin Complexes for Bisphenols with High Binding Performance Based on the Data-Driven Model.
  • Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods.
  • Detergents: Triton X-100, Tween-20, and More. Labome.
  • Screening Cyclodextrin Complexes for Bisphenols with High Binding Performance Based on the D
  • Artifact Peaks Due to Minor Decomposition of Sample Diluent DMSO in Head Space-GC Analysis: Mass Spectrometric Investigation Using Deuterated DMSO and Quadrupole Time-of-Flight Mass Detection. ChemRxiv.
  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy.
  • The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. MDPI.
  • Determination of the pKa values of some pyridine derivatives by computational methods.
  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. MDPI.
  • Detergents: Triton X-100, Tween-20, and More (2013). Mary Johnson.
  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Does Tween 20 Affect Monoclonal Antibody Separ
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Aryl-Cyclopenta[c]pyridine Derivatives and Other Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the biological activities of emerging 5-aryl-cyclopenta[c]pyridine derivatives against established antiviral d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of emerging 5-aryl-cyclopenta[c]pyridine derivatives against established antiviral drugs. While current research on 5-aryl-cyclopenta[c]pyridines has predominantly focused on their efficacy against plant pathogens, this document aims to contextualize their potential within the broader field of antiviral research by comparing their known activities and putative mechanisms with those of well-characterized antiviral agents used in human medicine.

Introduction to 5-Aryl-Cyclopenta[c]pyridine Derivatives

Derived from the natural product cerbinal, 5-aryl-cyclopenta[c]pyridine derivatives represent a novel class of bioactive compounds.[1][2] Extensive research has demonstrated their significant potential as antiviral, insecticidal, and fungicidal agents, particularly in agricultural applications.[3][4] The core cyclopenta[c]pyridine scaffold allows for diverse chemical modifications, with substitutions at the 5-position of the aryl ring significantly influencing their biological potency.[1][3]

Comparative Analysis of Antiviral Mechanisms of Action

The antiviral strategy of 5-aryl-cyclopenta[c]pyridine derivatives, as suggested by molecular docking studies against Tobacco Mosaic Virus (TMV), involves binding to viral receptor proteins, which is enhanced by the presence of a benzene ring.[2] This contrasts with the mechanisms of established antiviral drugs that typically target specific viral enzymes crucial for replication. Pyridine-containing heterocyclic compounds, in general, have been shown to exhibit a wide range of antiviral mechanisms, including the inhibition of viral polymerase, reverse transcriptase, and neuraminidase.[5][6]

5-Aryl-Cyclopenta[c]pyridine Derivatives: A Focus on Plant Viruses

Current research highlights the potent activity of these derivatives against the Tobacco Mosaic Virus (TMV). The mechanism is believed to involve the inhibition of viral replication, although the precise molecular targets are still under investigation.[3]

Oseltamivir (Tamiflu®): Neuraminidase Inhibition

Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[7] This active metabolite acts as a competitive inhibitor of the influenza virus neuraminidase enzyme.[7][8] Neuraminidase is essential for the release of newly formed viral particles from infected cells.[7] By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.[8]

Favipiravir (Avigan®): RNA-Dependent RNA Polymerase Inhibition

Favipiravir is a broad-spectrum antiviral that targets the viral RNA-dependent RNA polymerase (RdRp).[9][10] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[9][10] Favipiravir-RTP acts as a purine analogue and is incorporated into the nascent viral RNA strand, leading to lethal mutagenesis and chain termination, thus inhibiting viral replication.[11][12]

Remdesivir (Veklury®): RNA-Dependent RNA Polymerase Inhibition

Similar to favipiravir, remdesivir is a nucleotide analogue prodrug that targets the viral RdRp.[13][14] Once inside the cell, it is metabolized to its active triphosphate form.[13] This active form is incorporated into the viral RNA chain and causes delayed chain termination, effectively halting viral replication.[15][16]

Comparative Biological Activity Data

The following tables summarize the reported biological activities of 5-aryl-cyclopenta[c]pyridine derivatives and the selected antiviral drugs. It is important to note that the target viruses and assay conditions differ, precluding a direct head-to-head comparison of potency.

Table 1: Antiviral Activity of 5-Aryl-Cyclopenta[c]pyridine Derivatives against Tobacco Mosaic Virus (TMV) [2][3]

CompoundInactivation Effect (%) at 500 µg/mLCurative Effect (%) at 500 µg/mLProtection Effect (%) at 500 µg/mL
4k 51.1 ± 1.950.7 ± 3.653.8 ± 2.8
4g > Ribavirin> Ribavirin> Ribavirin
Ribavirin (Control) 39.1 ± 2.638.4 ± 1.539.6 ± 3.8

Table 2: Antiviral Activity of Oseltamivir against Influenza Viruses [17][18]

Virus StrainIC50 (nM)
Influenza A (H1N1) 0.0112
Influenza B 0.00114
Oseltamivir-resistant Influenza A 2.65
Oseltamivir-resistant Influenza B 6.74

Table 3: Antiviral Activity of Favipiravir against Influenza Viruses [10][13][19]

Virus StrainEC50 (µg/mL)
Influenza A and B strains 0.014 - 0.55
Some resistant Influenza strains up to 3.53

Table 4: Antiviral Activity of Remdesivir against Coronaviruses [20][21][22]

Virus Strain/Cell LineEC50 (µM)
SARS-CoV-2 (Vero E6 cells) 0.77
SARS-CoV-2 (Human Lung Cells) 0.01
MERS-CoV 0.06 - 0.14

Experimental Protocols

Detailed methodologies for key antiviral and cytotoxicity assays are provided below. These protocols are foundational for the evaluation of novel antiviral compounds.

Plaque Reduction Assay (for IC50 Determination)

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Protocol:

  • Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses) to form a confluent monolayer overnight.[2]

  • Compound Dilution: Prepare serial dilutions of the test compound in a virus infection medium.

  • Virus-Compound Incubation: Mix the diluted compounds with a known titer of the virus and incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture. Allow for viral adsorption for 1 hour at 37°C.[23]

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a medium containing a solidifying agent (e.g., agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.[2]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days).

  • Staining and Counting: Stain the cells with a dye such as crystal violet to visualize the plaques (areas of cell death). Count the number of plaques in each well.[23]

  • IC50 Calculation: The IC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated using non-linear regression analysis.[23]

MTT Assay (for CC50 - Cytotoxicity Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][24]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively visualize complex biological pathways and experimental procedures.

G cluster_oseltamivir Oseltamivir Mechanism Virus Virus Binds to Host Cell Binds to Host Cell Virus->Binds to Host Cell Replication Replication Binds to Host Cell->Replication Progeny Virus Progeny Virus Replication->Progeny Virus Budding Budding Progeny Virus->Budding Neuraminidase Neuraminidase Budding->Neuraminidase Virus Release Virus Release Neuraminidase->Virus Release Cleaves Sialic Acid Infection of New Cells Infection of New Cells Virus Release->Infection of New Cells Oseltamivir Oseltamivir Oseltamivir->Neuraminidase Inhibits

Caption: Mechanism of action of Oseltamivir.

G cluster_favipiravir_remdesivir RNA Polymerase Inhibitor Mechanism Viral RNA Viral RNA RNA-dependent RNA Polymerase (RdRp) RNA-dependent RNA Polymerase (RdRp) Viral RNA->RNA-dependent RNA Polymerase (RdRp) Template RdRp RdRp RNA Synthesis RNA Synthesis RdRp->RNA Synthesis Catalyzes New Viral Genomes New Viral Genomes RNA Synthesis->New Viral Genomes Chain Termination / Lethal Mutagenesis Chain Termination / Lethal Mutagenesis RNA Synthesis->Chain Termination / Lethal Mutagenesis Favipiravir / Remdesivir (Prodrug) Favipiravir / Remdesivir (Prodrug) Active Triphosphate Form Active Triphosphate Form Favipiravir / Remdesivir (Prodrug)->Active Triphosphate Form Intracellular Metabolism Active Triphosphate Form->RNA Synthesis Incorporated into growing RNA chain

Caption: General mechanism of RNA polymerase inhibitors.

G cluster_workflow Antiviral Assay Workflow start Start seed_cells Seed cells in multi-well plate start->seed_cells prepare_compounds Prepare serial dilutions of test compound seed_cells->prepare_compounds infect_cells Infect cells with virus in the presence of compound prepare_compounds->infect_cells incubate Incubate for specific period infect_cells->incubate measure_effect Measure antiviral effect (e.g., Plaque Assay) incubate->measure_effect measure_toxicity Measure cytotoxicity (e.g., MTT Assay) incubate->measure_toxicity analyze_data Analyze data and calculate IC50 and CC50 measure_effect->analyze_data measure_toxicity->analyze_data end End analyze_data->end

Caption: General workflow for in vitro antiviral testing.

Conclusion

5-Aryl-cyclopenta[c]pyridine derivatives have demonstrated significant promise as antiviral agents against plant viruses, with some compounds outperforming commercial standards.[3] While their activity against human and animal viruses remains largely unexplored, the broader class of pyridine-containing heterocycles is known to possess diverse antiviral mechanisms.[5][6] In contrast, established drugs like oseltamivir, favipiravir, and remdesivir have well-defined mechanisms of action targeting specific viral enzymes, supported by extensive clinical data.

Future research should focus on evaluating the antiviral spectrum of 5-aryl-cyclopenta[c]pyridine derivatives against a wider range of viruses, including those of clinical significance. Elucidating their precise mechanism of action will be crucial for their potential development as therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling a more direct comparison with existing antiviral therapies.

References

  • Cimpoia, R. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3247. [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. [Link]

  • PubMed. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). [Link]

  • Wikipedia. (2024). Favipiravir. [Link]

  • Wikipedia. (2024). Remdesivir. [Link]

  • Wikipedia. (2024). Oseltamivir. [Link]

  • Agostini, M. L., et al. (2018). Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio, 9(2), e00221-18. [Link]

  • Pruijssers, A. J., et al. (2020). Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice. Cell Reports, 32(3), 107965. [Link]

  • Chan, J. F., et al. (2022). Inhibition of Influenza Virus Replication by Oseltamivir Derivatives. International Journal of Molecular Sciences, 23(4), 2055. [Link]

  • Cheung, P. P. H., et al. (2014). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 58(8), 4472–4484. [Link]

  • Journal of Agricultural and Food Chemistry. (2024). Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. Journal of Agricultural and Food Chemistry. [Link]

  • Moscona, A. (2005). Oseltamivir resistance--disabling our influenza defenses. The New England journal of medicine, 353(25), 2633–2636. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2014). Report on the Deliberation Results. [Link]

  • Patsnap. (2024). What is the mechanism of Oseltamivir Phosphate?. [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3358. [Link]

  • Ison, M. G., et al. (2024). Oral Favipiravir Exposure and Pharmacodynamic Effects in Adult Outpatients With Acute Influenza. The Journal of Infectious Diseases. [Link]

  • Agostini, M. L., et al. (2018). Coronavirus Susceptibility to the Antiviral Remdesivir (GS-5734) Is Mediated by the Viral Polymerase and the Proofreading Exoribonuclease. mBio, 9(2), e00221-18. [Link]

  • Shannon, A., et al. (2020). Remdesivir and SARS-CoV-2: The molecular basis for RNA-dependent RNA polymerase inhibition. Journal of Biological Chemistry, 295(38), 13085-13088. [Link]

  • Journal of Bacteriology and Virology. (2022). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology, 52(4), 133-140. [Link]

  • ResearchGate. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Kokic, G., et al. (2021). Mechanism of SARS-CoV-2 polymerase stalling by remdesivir. Nature Communications, 12(1), 279. [Link]

  • German Center for Infection Research. (2025). Broad-spectrum antiviral compounds discovered. [Link]

  • Naesens, L., et al. (2013). Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy, 57(12), 6067-6078. [Link]

  • BrainVTA. (n.d.). TCID50 Assay Protocol. [Link]

  • Balzarini, J., et al. (2005). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Antiviral Chemistry & Chemotherapy, 16(5), 319-329. [Link]

  • De la Cuesta-López, D., et al. (2021). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. International Journal of Molecular Sciences, 22(11), 5898. [Link]

  • Furuta, Y., et al. (2013). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100(2), 446-454. [Link]

  • U.S. Food and Drug Administration. (n.d.). TAMIFLU® (oseltamivir phosphate). [Link]

  • Johns Hopkins ABX Guide. (2025). Remdesivir. [Link]

  • Al-Bari, M. A. A., et al. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Journal of Toxicology, 2022, 9924985. [Link]

  • ResearchGate. (n.d.). SOP: Plaque Assay. [Link]

  • BMG LABTECH. (2021). Tissue Culture Infectious Dose (TCID50) Assays. [Link]

  • Sugaya, N., et al. (2007). Lower Clinical Effectiveness of Oseltamivir against Influenza B Contrasted with Influenza A Infection in Children. Clinical Infectious Diseases, 44(2), 197-202. [Link]

  • Bar-Zeev, Y., et al. (2014). Oseltamivir Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer. The Pediatric Infectious Disease Journal, 33(7), 701-706. [Link]

  • MDPI. (2024). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 29(9), 2159. [Link]

  • European Centre for Disease Prevention and Control. (2023). Antiviral treatment of influenza. [Link]

Sources

Comparative

"comparing synthesis routes for fused pyridine ring systems"

Executive Summary Fused pyridine ring systems—such as quinolines, isoquinolines, and indolo-pyridines—are highly privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous antimalarial, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Fused pyridine ring systems—such as quinolines, isoquinolines, and indolo-pyridines—are highly privileged scaffolds in medicinal chemistry, serving as the core architecture for numerous antimalarial, antibacterial, and kinase-inhibiting therapeutics[1]. As drug discovery programs demand increasingly complex and highly functionalized derivatives, the synthetic routes to construct these heterocycles have evolved significantly. This guide provides an objective, mechanistically grounded comparison between classical condensation methods and modern catalytic approaches, equipping researchers with the data and validated protocols necessary to select the optimal synthetic strategy.

Mechanistic Comparison of Synthetic Routes

Classical Condensation: The Friedländer Synthesis

The Friedländer synthesis is the historical workhorse for constructing quinoline-based fused pyridines. It relies on the condensation of a 2-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound.

  • Causality & Mechanism: The reaction pathway is strictly dictated by the choice of catalyst. Under acidic conditions, the reaction initiates via the formation of a Schiff base (imine) between the amine and the ketone. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to restore aromaticity.

  • Performance: The thermodynamic driving force of aromatization ensures near-quantitative yields (often >95%)[2]. However, the method is inherently limited by the commercial availability of highly substituted 2-aminoaryl precursors and often requires harsh refluxing conditions.

Transition-Metal Catalyzed Annulation

To bypass the limitations of pre-functionalized aromatic precursors, transition-metal catalysis (utilizing Rh, Co, Ni, or Pd) enables the de novo construction of fused pyridines from acyclic building blocks, such as diynes and nitriles, via[2+2+2] cycloadditions[3].

  • Causality & Mechanism: The transition metal coordinates and activates the alkyne moieties, forming a reactive metallacyclopentadiene intermediate. Subsequent insertion of the nitrile into the metal-carbon bond, followed by reductive elimination, yields the fused pyridine[3].

  • Performance: This route offers exquisite regiocontrol and atom economy. However, it frequently requires inert atmospheres, expensive proprietary ligands, and rigorous downstream purification to remove heavy metal impurities from the final active pharmaceutical ingredient (API).

Photoredox Catalysis: Radical Cascade Cyclization

Photoredox catalysis represents the frontier of fused pyridine synthesis, particularly for assembling complex, heteroatom-rich polycyclic scaffolds like indolo-pyridones[4].

  • Causality & Mechanism: Visible light irradiation excites a photocatalyst (e.g., Ir or Ru complexes) into a long-lived triplet state, enabling single-electron transfer (SET). This SET generates highly reactive radical species (such as sulfonyl or aroyl radicals) under exceptionally mild conditions. The radical adds to an alkene tethered to an aromatic system, triggering a cascade cyclization and subsequent oxidative aromatization[4].

  • Performance: By circumventing the need for harsh heating and heavy-metal cross-coupling, this method is ideal for late-stage functionalization of delicate biomolecules, though it requires specialized photoreactor setups.

Quantitative Benchmarking

The following table summarizes the operational parameters and experimental outcomes of the three primary synthetic routes based on recent literature data[2][3][4][5].

ParameterFriedländer CondensationTransition-Metal CatalysisPhotoredox Catalysis
Typical Yields 70–98%67–92%50–89%
Reaction Temperature 80–130 °C (Reflux)Room Temp to 110 °CRoom Temperature
Reaction Time 2–6 hours12–24 hours12–24 hours
Substrate Scope Limited to ortho-amino carbonylsBroad (diynes, nitriles, alkynes)Broad (alkenes, radical precursors)
Catalyst/Promoter Acid/Base (e.g., HCl, Citric Acid)Pd, Rh, Co, Ni, Cu complexesVisible light + Ir/Ru complexes
E-Factor / Greenness Moderate (Water/Solvent-free possible)Low (Heavy metal waste)High (Mild, renewable energy)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic progress before proceeding to subsequent steps.

Protocol 1: Classical Friedländer Synthesis (Acid-Catalyzed)

Objective: Synthesis of 2-phenyl-quinoline-4-carboxylic acid ethyl ester.

  • Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in 10 mL of absolute ethanol.

  • Initiation & Checkpoint 1: Add 2-3 drops of concentrated HCl. Validation: A slight deepening of the solution's yellow color indicates the initial formation of the Schiff base intermediate.

  • Cyclization: Reflux the reaction mixture for 4 hours.

  • Monitoring & Checkpoint 2: Analyze the mixture via TLC (Hexane:EtOAc 4:1). Validation: The complete disappearance of the highly fluorescent 2-aminobenzophenone spot under UV light (254 nm) confirms total conversion to the quinoline core.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid catalyst, preventing product degradation. Extract with EtOAc, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol 2: Photoredox Catalyzed Synthesis of Indolo-pyridones

Objective: Synthesis of fused indolo-pyridones via radical cascade sulfonylation/cyclization[4].

  • Setup: In a Schlenk tube, combine the N-alkyl-acryloyl-1H-indole-3-carboxamide derivative (0.2 mmol), sulfonyl chloride (0.4 mmol), fac -Ir(ppy)3 (1 mol%), and K2HPO4 (0.4 mmol) in 2.0 mL of CH3CN[4].

  • Degassing & Checkpoint 1: Subject the mixture to three freeze-pump-thaw cycles. Validation: This step is absolute; ambient oxygen rapidly quenches the excited triplet state of the Ir-catalyst. Failure to achieve a strict inert atmosphere will result in zero conversion.

  • Irradiation: Irradiate the mixture using 34 W Blue LEDs at room temperature for 12 hours[4].

  • Monitoring & Checkpoint 2: Monitor the reaction via LC-MS. Validation: The emergence of the [M+H]+ mass peak corresponding to the cyclized, aromatized product (e.g., m/z 391.16 for specific derivatives) validates the success of the radical cascade[5].

  • Workup: Dilute the mixture with water, extract with DCM, concentrate under reduced pressure, and purify via column chromatography[5].

Strategic Decision Workflow

RouteSelection Start Target: Fused Pyridine Scaffold Q1 Are 2-aminoaryl carbonyl precursors available? Start->Q1 Friedlander Friedländer Synthesis (High yield, robust) Q1->Friedlander Yes Q2 Is late-stage functionalization or mild RT required? Q1->Q2 No / Complex Photoredox Photoredox Catalysis (Radical cascade, mild) Q2->Photoredox Yes (Visible Light) TMC Transition-Metal Catalysis (e.g., [2+2+2] Cycloaddition) Q2->TMC No (Requires Regiocontrol)

Workflow for selecting the optimal fused pyridine synthesis route based on substrate and conditions.

References

  • Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Deriv
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Transition metal-catalyzed[2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diynes: a straightforward route to fused pyrrolidine systems - RSC Publishing
  • Photoredox Catalyzed Radical Cascade Aroylation (Sulfonylation)
  • A green approach for the efficient synthesis of quinolines promoted by citric acid - LOCKSS
  • Photoredox Catalyzed Radical Cascade Aroylation (Sulfonylation)/Cyclization Enables Access to Fused Indolo-pyridones (Supporting Information & Yields)

Sources

Validation

A Researcher's Guide to Efficacy Testing: A Comparative Analysis of Novel Cyclopenta[c]pyridine Insecticides

The relentless evolution of insecticide resistance in pest populations necessitates a continuous search for novel chemical scaffolds with unique modes of action. Among the promising candidates are derivatives of the cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The relentless evolution of insecticide resistance in pest populations necessitates a continuous search for novel chemical scaffolds with unique modes of action. Among the promising candidates are derivatives of the cyclopenta[c]pyridine skeleton, a structure found in various bioactive natural products.[1] Recent research, building upon the natural lead compound cerbinal, has yielded a new generation of these derivatives with significant insecticidal, antiviral, and fungicidal properties.[2][3][4][5]

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the efficacy of these novel insecticides. As senior application scientists, we emphasize not just the procedural steps but the underlying scientific rationale—the causality that links a molecule's intrinsic potency, observed in a controlled lab setting, to its practical effectiveness in a complex biological system. This dual-pronged approach is critical for identifying robust candidates for agricultural and public health applications.

Section 1: The Foundation of Discovery: In Vitro Efficacy Assessment

In vitro testing serves as the initial, high-throughput screening funnel in the discovery pipeline. Its primary objective is to determine the intrinsic toxicity of a compound against a target insect under highly controlled and simplified conditions. This approach isolates the interaction between the chemical and the organism, minimizing external variables like metabolic breakdown or environmental degradation.

Causality in Experimental Design: The Vial Test

The choice of the glass-vial or bottle bioassay is deliberate; it is a standardized method for assessing contact toxicity, ensuring that results are reproducible and comparable across different compounds and laboratories.[6][7] By coating the interior surface of a vial with a precise concentration of the insecticide dissolved in a volatile solvent like acetone, we create a uniform exposure environment.[8] This ensures that any observed mortality is a direct consequence of the insect's physical contact with the compound, providing a clear measure of its inherent potency.

Experimental Workflow: In Vitro Contact Toxicity Bioassay

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Data Analysis Compound 1. Synthesized Cyclopenta[c]pyridine Derivative StockSol 2. Prepare Serial Dilutions in Acetone Vials 3. Coat Glass Vials with 1 mL of Solution (incl. Acetone Control) Evap 4. Evaporate Solvent (Roll vials to ensure even coat) Insects 5. Introduce Target Insects (e.g., 20-25 adults) Evap->Insects Vials Ready Cap 6. Secure Cap (Allow for air exchange) Incubate 7. Incubate at Controlled Temp & Humidity (e.g., 27°C, 75% RH) Assess 8. Assess Mortality at Pre-determined Intervals (e.g., 24 hours) Incubate->Assess Exposure Period Ends Probit 9. Probit Analysis to Calculate LC50/LD50 Compare 10. Compare Potency vs. Controls & Other Compounds

Caption: Workflow for a standard in vitro contact insecticide bioassay.

Detailed Protocol: Glass-Vial Bioassay for Adult Insects

This protocol is a synthesized standard based on methodologies from the CDC and established research practices.[6][7]

  • Preparation of Insecticide Solutions :

    • Prepare a stock solution of the novel cyclopenta[c]pyridine derivative in a high-purity volatile solvent (e.g., acetone).[8]

    • Perform serial dilutions to create a minimum of five concentrations expected to yield mortality between 10% and 90%.[8] Always include a solvent-only control group.

  • Vial Coating :

    • Using a volumetric pipette, add 1.0 mL of each dilution (and the control solvent) into separate 20 mL glass scintillation vials.

    • Immediately place the vials on their side and roll them on a flat surface. Continue rolling until the solvent has completely evaporated, leaving a uniform film of the insecticide coating the inner surface.

  • Insect Exposure :

    • Introduce a known number of test insects (e.g., 20-25 non-blood-fed adult female mosquitoes or diamondback moth adults) into each vial.[9]

    • Secure the cap, ensuring it is loose enough to permit air exchange but tight enough to prevent escape.[7]

    • Place the vials upright in a controlled environment (e.g., 27°C ± 2°C and 75% ± 10% relative humidity) away from direct sunlight.[9]

  • Data Collection and Analysis :

    • Record the number of dead or moribund insects at a specified time point (typically 24 hours post-exposure).[9]

    • If control mortality is between 5% and 20%, correct the data using Abbott's formula. If control mortality exceeds 20%, the test is considered invalid.

    • Analyze the dose-response data using probit analysis to calculate the Lethal Concentration 50% (LC50), the concentration that kills 50% of the test population.[7]

Section 2: The Real-World Test: In Vivo Efficacy Assessment

While in vitro tests reveal a compound's raw power, in vivo assays determine its practical utility. These tests, conducted on whole organisms within a more complex environment (e.g., on a host plant), evaluate the sum of all interactions. A compound must not only be toxic but also successfully navigate the insect's defenses and physiological barriers to reach its target site.

Causality in Experimental Design: The Immersion Method

For agricultural pests like the diamondback moth (Plutella xylostella) and aphids (Aphis laburni), the leaf immersion or whole-larvae immersion method is highly relevant.[4][5] This technique simulates the application of a foliar spray, a common agricultural practice. It tests the compound's ability to be effective via both contact and potential ingestion. This holistic approach is crucial because a compound that performs well in a direct contact vial test might fail on a plant surface due to poor adhesion, degradation by UV light, or an inability to penetrate the insect's cuticle effectively.

Experimental Workflow: In Vivo Larval Immersion Bioassay

InVivo_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Exposure cluster_analysis Phase 3: Data Analysis Compound 1. Prepare Aqueous Emulsion of Test Compound (with surfactant) HostPlant 2. Culture Host Plants (e.g., Cabbage Leaf Discs) Insects 3. Rear Pest Larvae to Synchronized Stage (e.g., 3rd Instar) Dip 4. Immerse Larvae or Leaf Discs in Solution for 10-30 seconds Insects->Dip Materials Ready Dry 5. Air Dry Treated Material Transfer 6. Place Larvae in Petri Dish with Treated Leaf Disc Incubate 7. Incubate in Growth Chamber (Controlled Light & Temp) Assess 8. Record Mortality at 24, 48, and 72 hours Incubate->Assess Exposure Period Calculate 9. Calculate Corrected Mortality Rate (Abbott's Formula) Evaluate 10. Determine Efficacy and Compare to Commercial Standards

Caption: Workflow for an in vivo immersion bioassay for agricultural pests.

Detailed Protocol: Larval Immersion Bioassay for P. xylostella

This protocol is adapted from methodologies used in the evaluation of novel cyclopenta[c]pyridine derivatives.[4][5]

  • Preparation of Test Solutions :

    • Dissolve the cyclopenta[c]pyridine compound in a small amount of an appropriate solvent (e.g., DMSO), then dilute with distilled water containing a surfactant (e.g., 0.1% Tween-80) to create a stable aqueous emulsion.

    • Prepare a range of concentrations (e.g., 100, 200, 600 µg/mL) and a control solution containing only the solvent and surfactant.

  • Host Plant and Insect Preparation :

    • Use fresh, untreated cabbage leaves to cut discs of a uniform size (e.g., 5 cm diameter).

    • Select healthy, third-instar larvae of P. xylostella for the assay.

  • Exposure :

    • Immerse the cabbage leaf discs into the respective test solutions for approximately 10-30 seconds.

    • Allow the leaf discs to air-dry completely on a wire rack.

    • Place one treated leaf disc into a petri dish lined with moistened filter paper.

    • Introduce a set number of larvae (e.g., 10) into each petri dish.

    • Seal the petri dishes and place them in a growth chamber with controlled temperature, humidity, and photoperiod.

  • Data Collection and Analysis :

    • Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

    • Calculate the corrected mortality rate for each concentration using Abbott's formula.

    • Compare the mortality rates to those of a negative control and a positive control (a commercial insecticide like rotenone or acetamiprid).[4][10]

Section 3: Comparative Efficacy Data of Novel Cyclopenta[c]pyridine Derivatives

Recent studies have demonstrated the potent in vivo insecticidal activity of several novel 5-aryl and 4-bit modified cyclopenta[c]pyridine derivatives. The data clearly shows that specific chemical modifications significantly impact efficacy against different pest species.

Compound IDTarget PestAssay TypeConcentration (µg/mL)Efficacy (% Mortality/Inhibition)Source
Series 1 (4-bit modified) P. xylostellaImmersion600Most compounds showed "good lethal activity"[4][5]
Compound 4l, 4m, 4n, 4u A. laburniImmersionNot specifiedSuperior to rotenone[4]
Series 2 (5-aryl) P. xylostellaNot specifiedNot specifiedMost compounds showed "good larvicidal efficacy"[2][3]
Compound 4i S. sclerotiorum (Fungus)In vitro5091.9% inhibition[2][3]

Note: The studies often report qualitative "good activity" or superiority to a standard rather than specific LC50 values in initial screenings. This is common in early-stage discovery.

The structure-activity relationship (SAR) analyses from these studies indicate that the introduction of specific aromatic rings and substituted amide or ester moieties is crucial for enhancing biological activity.[2][4] For example, compound 4i , with a 3,4,5-trifluorophenyl group, showed outstanding fungicidal activity, highlighting how molecular modifications can tune the biological target spectrum.[2][3]

Section 4: Bridging the Gap: Correlating In Vitro and In Vivo Results

A compound with a low in vitro LC50 is a promising starting point, but it is not a guarantee of in vivo success. The transition from a glass vial to a living plant-pest system introduces numerous complexities that can create a disconnect between the two data sets. Understanding this gap is fundamental to efficient insecticide development.

The Logic of Efficacy Translation

Logic_Flow cluster_vitro In Vitro Domain cluster_vivo In Vivo Domain cluster_factors Biological & Environmental Filters Target Intrinsic Potency (LC50 in Vial Test) Cuticle Cuticle Penetration Target->Cuticle Efficacy Practical Efficacy (% Mortality on Plant) Metabolism Metabolic Detoxification Cuticle->Metabolism Behavior Pest Behavior (e.g., feeding avoidance) Metabolism->Behavior Stability Environmental Stability (UV, pH, Temperature) Behavior->Stability Stability->Efficacy

Caption: Factors influencing the translation of in vitro potency to in vivo efficacy.

Key Considerations:

  • Pharmacokinetics (ADME): In a living insect, the compound must be absorbed (often through the cuticle), distributed to the target site (e.g., the nervous system), avoid being rapidly metabolized into inactive forms, and not be quickly excreted. A potent molecule that cannot penetrate the waxy cuticle or is immediately broken down by metabolic enzymes will fail in vivo.

  • Mode of Action: The molecular target of cyclopenta[c]pyridines is an area of active research. Like many pyridine-containing insecticides such as neonicotinoids, they may target nicotinic acetylcholine receptors (nAChRs).[10][11][12] An in vivo setting tests whether the compound can reach this target at a sufficient concentration to cause paralysis and death.[13]

  • Environmental Stability: On a leaf surface, the compound is exposed to UV radiation and fluctuating temperatures, which can cause degradation. Pyrethroids, for example, are known to have their toxicity affected by temperature.[13][14] The in vivo assay inherently tests for a degree of environmental resilience that is absent in a dark, temperature-controlled in vitro test.

Conclusion

The development of novel cyclopenta[c]pyridine insecticides represents a promising avenue for combating agricultural pests. The data shows that these compounds possess significant biological activity that can be finely tuned through synthetic chemistry. However, their successful development hinges on a rigorous and logical testing strategy. By integrating rapid in vitro screening to establish intrinsic potency with contextually relevant in vivo bioassays to confirm practical efficacy, researchers can efficiently identify the most promising candidates. This dual-pronged approach, grounded in an understanding of the causal links between molecular structure, biological barriers, and environmental factors, is the cornerstone of translating a laboratory discovery into a valuable real-world solution.

References

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives.
  • Standard Operating Procedure for testing insecticide resistance with WHO tube tests. PacMOSSI.
  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. U.S. Centers for Disease Control and Prevention (CDC).
  • Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments.
  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Deriv
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Deriv
  • Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. PMC, NIH.
  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides.
  • Novel Cyclopenta[c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides. PubMed.
  • Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes.
  • In-vivo and in-vitro effectiveness of three insecticides types for eradication of the tick Rhipicephalus sanguineus in dogs. PMC, NIH.
  • Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed.
  • Comparative Studies of Commercial Insecticides and Bio-pesticides.
  • Molecular Mechanism of Action of Cycloxaprid, An Oxabridged cis-Nitromethylene Neonicotinoid. PMC, NIH.
  • Comparative Toxicity of Selected Insecticides to the Cigarette Beetle at Different Temper
  • SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing.
  • What is the mechanism of Pyrethrins?.
  • Understanding Insecticide Modes of Action and Resistance Management in Florida Horticulture. University of Florida, IFAS Extension.

Sources

Comparative

Comparative Analysis of Receptor Cross-Reactivity for 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid: A Guide for Preclinical Evaluation

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the principle of "one molecule, one target" remains a guiding aspiration. The clinical success and safety profile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" remains a guiding aspiration. The clinical success and safety profile of a therapeutic candidate are intrinsically linked to its selectivity—the ability to interact with its intended biological target with high affinity while minimally engaging other receptors, ion channels, or enzymes. Off-target interactions can lead to unforeseen side effects, diminished efficacy, or complex polypharmacology that can derail an otherwise promising development program.

This guide focuses on a specific heterocyclic compound, 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid . To date, the specific biological targets of this molecule are not extensively documented in publicly available literature. However, its core structure, a pyridine ring fused with a cyclopentane ring and bearing a carboxylic acid moiety, provides a strong basis for a hypothesis-driven investigation into its potential receptor interactions. The cyclopenta[c]pyridine skeleton is a feature in a variety of bioactive natural products and synthetic molecules, known to exhibit diverse biological effects including anti-inflammatory and neuropharmacological activities.[1][2][3]

Given the structural analogy to nicotinic acid (pyridine-3-carboxylic acid), a well-characterized ligand for the G-protein coupled receptor GPR109A, we hypothesize that GPR109A is a primary target for 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid .[4] This guide will, therefore, provide a comparative framework for evaluating the binding and functional activity of this compound at GPR109A against a representative off-target receptor, the GABAA receptor, to illustrate a rigorous approach to determining receptor cross-reactivity.

Hypothesized Primary Target: GPR109A (Nicotinic Acid Receptor)

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/Go-coupled GPCR primarily expressed in adipocytes and immune cells.[5] Its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis in fat cells.[6]

Structural Rationale for GPR109A Interaction

The interaction of nicotinic acid with GPR109A is well-characterized. The binding pocket accommodates the pyridine ring, while the negatively charged carboxylate group forms a crucial ionic bond with a positively charged arginine residue (Arg111) in the third transmembrane helix (TMH3) of the receptor.[4] Several other residues within the transmembrane helices and extracellular loops also contribute to the binding affinity through hydrogen bonds and hydrophobic interactions with the aromatic ring.[7][8]

6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid shares these critical pharmacophoric features:

  • A pyridine ring capable of engaging in similar aromatic interactions within the binding pocket.

  • A carboxylic acid group positioned to form the key salt bridge with Arg111.

The fused cyclopentane ring introduces conformational rigidity and additional bulk compared to nicotinic acid. This modification could potentially enhance binding affinity by optimizing interactions with hydrophobic pockets within the receptor, or conversely, it could introduce steric hindrance. Experimental validation is therefore essential.

Hypothesized GPR109A Signaling Pathway

The anticipated signaling cascade following the activation of GPR109A by 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid is depicted below.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_ligand cluster_cytoplasm Cytoplasm GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Ligand 6,7-Dihydro-5H-cyclopenta[c]- pyridine-4-carboxylic acid Ligand->GPR109A Binds ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Lipolysis PKA->Response Leads to

Caption: Hypothesized GPR109A signaling cascade upon ligand binding.

Potential Cross-Reactivity Target: GABAA Receptor

To establish the selectivity profile of our compound, it is crucial to test it against receptors from different families. The GABAA receptor, a ligand-gated ion channel, represents a major class of neuroreceptors and a common target for drugs affecting the central nervous system.[9] While there is no direct evidence to suggest that our compound of interest would bind to GABAA receptors, the broad neuropharmacological activities reported for some cyclopenta[c]pyridine derivatives warrant an investigation into potential interactions with key neuronal targets.[1][2]

The GABAA receptor is a pentameric chloride channel. Its orthosteric binding site, where the endogenous ligand GABA binds, is located at the interface between α and β subunits.[10] The binding of GABA involves interactions with a number of residues that recognize the amino and carboxylate groups of the ligand. While our compound lacks the amino group of GABA, some molecules can interact with allosteric sites on the GABAA receptor, modulating its function.[11]

Experimental Guide for Determining Cross-Reactivity

A robust assessment of cross-reactivity involves both measuring the binding affinity (how tightly the compound binds to the receptor) and the functional activity (how the compound affects receptor function).

Experimental Workflow Diagram

experimental_workflow cluster_planning Phase 1: Preparation cluster_binding Phase 2: Binding Assays cluster_functional Phase 3: Functional Assays cluster_analysis Phase 4: Data Analysis start Synthesize & Purify Test Compound receptors Prepare Receptor Sources (Cell Membranes or Recombinant Proteins) start->receptors radioligand Select & Validate Radioligands start->radioligand binding_assay Competitive Radioligand Binding Assay receptors->binding_assay gpr109a_func GPR109A Functional Assay (cAMP Measurement) receptors->gpr109a_func gaba_func GABAA Functional Assay (Electrophysiology) receptors->gaba_func radioligand->binding_assay ki_calc Calculate Ki values binding_assay->ki_calc selectivity Determine Selectivity Index ki_calc->selectivity ec50_calc Calculate EC50/IC50 values gpr109a_func->ec50_calc gaba_func->ec50_calc ec50_calc->selectivity conclusion Conclude on Cross-Reactivity Profile selectivity->conclusion

Caption: A streamlined workflow for assessing receptor cross-reactivity.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid for human GPR109A and a selected human GABAA receptor subtype (e.g., α1β2γ2).

Materials:

  • Test Compound: 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid

  • Receptor Source: Membranes from HEK293 cells stably expressing human GPR109A or human GABAA (α1β2γ2) receptors.

  • Radioligand for GPR109A: [³H]-Nicotinic Acid

  • Radioligand for GABAA: [³H]-Muscimol

  • Non-specific Binding Control for GPR109A: Unlabeled Nicotinic Acid (high concentration)

  • Non-specific Binding Control for GABAA: Unlabeled GABA (high concentration)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Scintillation Vials and Cocktail

  • Liquid Scintillation Counter

  • 96-well plates

  • Glass fiber filters

Procedure:

  • Plate Preparation: In a 96-well plate, add increasing concentrations of the test compound.

  • Reagent Addition: To each well, add the appropriate radioligand at a concentration near its Kd.

  • Incubation: Add the cell membranes containing the receptor of interest to initiate the binding reaction. Incubate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assays

A. GPR109A Functional Assay (cAMP Measurement)

Objective: To determine the functional potency (EC50 or IC50) of the test compound at the GPR109A receptor.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the GPR109A-expressing cells in a 96-well plate and culture overnight.

  • Compound Addition: Treat the cells with increasing concentrations of the test compound for a short pre-incubation period.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. For an agonist, the data will show a concentration-dependent decrease in forskolin-stimulated cAMP levels (to determine EC50). For an antagonist, the assay would be run with a known GPR109A agonist, and the test compound would inhibit the agonist's effect (to determine IC50).

B. GABAA Functional Assay (Two-Electrode Voltage Clamp Electrophysiology)

Objective: To determine if the test compound modulates the function of the GABAA receptor.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human GABAA receptor subunits (α1, β2, γ2).

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., Baes' solution).

  • GABA (the endogenous agonist).

Procedure:

  • Oocyte Injection: Inject the Xenopus oocytes with the cRNAs for the GABAA receptor subunits and incubate for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.

  • Test Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Data Measurement: Measure the change in the amplitude of the GABA-evoked current in the presence of the test compound. An increase in current suggests positive allosteric modulation, while a decrease suggests negative modulation or channel block.

  • Data Analysis: Plot the percentage change in current against the log concentration of the test compound to determine the EC50 (for potentiation) or IC50 (for inhibition).

Data Interpretation and Comparative Analysis

The data obtained from these experiments should be compiled into a clear, comparative table.

ParameterGPR109AGABAA (α1β2γ2)Selectivity Index (GABAA / GPR109A)
Binding Affinity (Ki, nM) Hypothetical ValueHypothetical ValueCalculated Value
Functional Potency (EC50/IC50, nM) Hypothetical ValueHypothetical ValueCalculated Value
Functional Effect Agonist (↓cAMP)Modulator/None-

Interpreting the Results:

  • High Selectivity: A highly selective compound will exhibit a low Ki and EC50/IC50 for GPR109A and a very high (or no measurable) Ki and EC50/IC50 for the GABAA receptor. The selectivity index (ratio of off-target to on-target Ki or potency values) should be greater than 100-fold for a promising lead compound.

  • Cross-Reactivity: If the compound shows significant affinity and/or functional activity at the GABAA receptor (e.g., a selectivity index of less than 10-fold), it is considered to have cross-reactivity. This would necessitate further investigation into the potential for CNS-related side effects.

  • No Interaction: It is possible the compound will show no binding or functional effect at the GABAA receptor within the tested concentration range, indicating good selectivity against this specific off-target.

Conclusion

This guide outlines a hypothesis-driven, experimentally rigorous approach to evaluating the receptor cross-reactivity of 6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid. By postulating a primary target, GPR109A, based on strong structural analogy, and selecting a representative off-target, the GABAA receptor, a clear and comparative selectivity profile can be established. The provided experimental protocols for binding and functional assays represent the gold standard in preclinical pharmacology for quantifying such interactions. The resulting data are critical for making informed decisions in the drug discovery pipeline, ultimately contributing to the development of safer and more effective therapeutics. It must be emphasized that this guide is based on a structural hypothesis, and only through the execution of such empirical studies can the true pharmacological profile of this compound be elucidated.

References

  • Ahmed, K., et al. (2009). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure & Dynamics.
  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology. [Link]

  • Li, Y., et al. (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Molecules. [Link]

  • Benchchem (n.d.). Pyridine-4-carboxylic acid;hydrobromide.
  • ResearchGate (2022). (PDF)
  • Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology. [Link]

  • MDPI (2022). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. [Link]

  • J. Med. Chem. (1994). 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. [Link]

  • ResearchGate (n.d.).
  • ResearchGate (n.d.). Structural features of ligand binding pocket of GPR109A a, b Structural...
  • Benchchem (n.d.).
  • Frontiers in Pharmacology (2018). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor.
  • ResearchGate (n.d.). Secondary structure of the human nicotinic acid receptor GPR109A. White...
  • British Journal of Pharmacology (2005). Nicotinic acid: an old drug with a promising future. [Link]

  • ResearchGate (2021). (PDF)
  • Annual Review of Pharmacology and Toxicology (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. [Link]

  • Dovepress (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI (2025).
  • Bioorganic & Medicinal Chemistry Letters (2016). Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain. [Link]

  • British Journal of Pharmacology (2017). GABA-ρ receptors: distinctive functions and molecular pharmacology. [Link]

  • International Journal of Molecular Sciences (2020). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. [Link]

  • Wikipedia (n.d.). GABAA receptor. [Link]

  • Dovepress (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • MDPI (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development.
  • Journal of Translational Medicine (2022). GABAA receptors: structure, function, pharmacology, and related disorders. [Link]

  • PubMed (2017). Synthesis and Biological Activity of substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
  • European Journal of Medicinal Chemistry (2023).
  • Wikipedia (n.d.). Isonicotinic acid. [Link]

  • Green Chemistry (2015). Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation of the CH2 adjacent to pyridine moiety in water. [Link]

  • ChemBK (n.d.). 6,7-Dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid.

Sources

Validation

"benchmarking the fungicidal activity of cyclopenta[c]pyridines against commercial agents"

A Comprehensive Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I approach the benchmarking of novel agrochemical and pharmaceutical agents not merely as a tabulation of inhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I approach the benchmarking of novel agrochemical and pharmaceutical agents not merely as a tabulation of inhibition percentages, but as a holistic evaluation of structural causality, target engagement, and systemic reliability. Fungal phytopathogens and human fungal infections present a growing global challenge due to the rapid emergence of resistance against conventional commercial agents like chlorothalonil and azoles.

Recently, cyclopenta[c]pyridines—a class of monoterpene pyridine alkaloids (MTPAs) derived from natural products like cerbinal—have emerged as highly potent fungicidal candidates MDPI[1]. This guide provides an objective benchmarking of cyclopenta[c]pyridine derivatives against established commercial fungicides, detailing the mechanistic causality and the self-validating experimental protocols required for rigorous evaluation.

Structural Rationale & Target Mechanisms

To understand why cyclopenta[c]pyridines are effective, we must analyze the causality behind their structural modifications. The native cerbinal scaffold provides a unique lipophilic core that readily penetrates dense fungal cell walls. However, targeted synthetic modifications are required to elevate its baseline activity to commercial standards.

  • 5-Aryl Substitutions (Agrochemical Optimization): The introduction of electron-withdrawing groups at the 5-position drastically alters the molecule's electrostatic potential. For instance, the 3,4,5-trifluorophenyl moiety in "Compound 4i" significantly enhances binding affinity through halogen bonding with fungal receptor proteins, optimizing steric interactions within the binding pocket ACS Publications[2].

  • Piperazine Derivatization (Clinical/Broad-Spectrum Optimization): Compounds like "3k" utilize a disubstituted piperazine linker. This modification improves aqueous solubility while allowing the molecule to interact directly with CYP51 (lanosterol 14-alpha demethylase). By competitively inhibiting this enzyme, the derivative halts ergosterol biosynthesis, leading to fatal membrane disruption PubMed[3].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis CYP51 CYP51 (Target Enzyme) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Demethylation Toxicity Fungal Cell Death (Membrane Disruption) Ergosterol->Toxicity Depletion causes Cyclo Cyclopenta[c]pyridine Derivatives (e.g., 3k) Cyclo->CYP51 Competitive Inhibition

Fungal CYP51 inhibition pathway by cyclopenta[c]pyridine derivatives.

Comparative Efficacy Data

To objectively assess these novel agents, we benchmark their in vitro fungicidal activity against widely used commercial standards. The data below synthesizes recent findings comparing optimized cyclopenta[c]pyridines against commercial benchmarks at standardized concentrations.

Compound / AgentStructural ClassTarget PathogenInhibition Rate / EfficacyCommercial Benchmark Comparison
Compound 4i 5-Aryl-cyclopenta[c]pyridine (3,4,5-trifluorophenyl)Sclerotinia sclerotiorum91.9% (at 50 μg/mL)Highly comparable to Chlorothalonil (96 ± 2%) ACS[2].
Compound 4i 5-Aryl-cyclopenta[c]pyridineBotrytis cinerea75.0% (at 50 μg/mL)Demonstrates broad-spectrum agricultural viability ACS[2].
Compound 3k Piperazine-substituted cyclopenta[c]pyridineTrichoderma virideHigh Sensitivity (MIC data)Outperforms standard reference drugs in specific resistant strains PubMed[3].
Chlorothalonil Chloronitrile (Commercial)Broad-spectrum phytopathogens96 ± 2% (at 50 μg/mL)Industry standard; used as the primary positive control ACS[2].

Key Takeaway: The 5-aryl modification (Compound 4i) nearly matches the efficacy of the heavily utilized commercial fungicide chlorothalonil. Given the increasing regulatory scrutiny on chlorothalonil due to environmental persistence, cyclopenta[c]pyridines offer a highly viable, naturally-derived alternative scaffold.

Standardized Experimental Methodologies

A core tenet of drug and agrochemical development is the reliance on self-validating experimental systems. The following protocol outlines the rigorous methodology used to benchmark these compounds, explaining the causality behind each critical step to ensure assay integrity.

Protocol: In Vitro Mycelial Growth Rate Assay

1. Compound Solubilization & Matrix Preparation

  • Action: Dissolve the cyclopenta[c]pyridine derivative in acetone containing 0.1% Tween-80 to create a stock solution. Dilute into molten Potato Dextrose Agar (PDA) at 50°C to achieve a final concentration of 50 μg/mL.

  • Causality: The highly lipophilic nature of the 5-aryl substituted core requires an organic solvent for initial dissolution. Tween-80 acts as a surfactant to prevent micro-precipitation when the compound is introduced into the aqueous agar matrix, ensuring uniform bioavailability across the plate. Adding the compound at 50°C prevents thermal degradation of the active agent while keeping the agar liquid.

2. Pathogen Inoculation (Internal Standardization)

  • Action: Using a sterile cork borer, excise a 5 mm mycelial plug from the active growing edge of a 3-day-old fungal culture (e.g., S. sclerotiorum). Place the plug face-down in the center of the compound-treated PDA plate.

  • Causality: Harvesting from the active growing edge ensures the fungi are in the exponential growth phase. This standardizes the baseline metabolic rate across all replicates, eliminating growth lag artifacts that could be misconstrued as fungicidal activity.

3. Controlled Incubation & Measurement

  • Action: Incubate the plates in the dark at 25°C. Measure the colony diameter using the cross-method after 48–72 hours (when the negative control reaches the edge of the plate).

  • Causality: Incubation in the dark prevents potential photo-degradation of the test compounds. The cross-method (measuring two perpendicular diameters and averaging) accounts for asymmetrical mycelial growth, providing a statistically robust data point for calculating the inhibition rate.

Fungicidal_Workflow Prep 1. Compound Prep (Serial Dilution) Inoculation 2. Pathogen Inoculation (Mycelial Plugs) Prep->Inoculation Incubation 3. Controlled Incubation (25°C, Dark) Inoculation->Incubation Measurement 4. Growth Measurement (Colony Diameter) Incubation->Measurement Analysis 5. EC50 Calculation (Dose-Response) Measurement->Analysis

High-throughput experimental workflow for fungicidal benchmarking.

Conclusion & Translational Outlook

Benchmarking cyclopenta[c]pyridines against commercial agents reveals a highly promising trajectory for this chemical class. The structural flexibility of the cyclopenta[c]pyridine core allows for precise tuning—such as 5-aryl substitutions for agrochemical applications against S. sclerotiorum or piperazine additions for clinical antifungal targeting of CYP51. Because these derivatives originate from the natural product cerbinal, they represent a vital bridge between natural product discovery and rational synthetic optimization, offering a potent solution to the growing crisis of fungicide resistance.

References
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives Source: Journal of Agricultural and Food Chemistry (ACS Public
  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines Source: PubMed (National Institutes of Health) URL:Verified Link
  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Deriv

Sources

Comparative

"comparative analysis of cyclopenta[b]pyridine versus cyclopenta[c]pyridine scaffolds"

Comparative Analysis of Cyclopenta[b]pyridine vs. Cyclopenta[c]pyridine Scaffolds: Synthetic Pathways and Biological Applications As a Senior Application Scientist navigating the complexities of drug discovery and agroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Cyclopenta[b]pyridine vs. Cyclopenta[c]pyridine Scaffolds: Synthetic Pathways and Biological Applications

As a Senior Application Scientist navigating the complexities of drug discovery and agrochemical development, I frequently evaluate the nuanced performance of isomeric bicyclic scaffolds. The cyclopenta-fused pyridines—specifically cyclopenta[b]pyridine (1-pyrindine) and cyclopenta[c]pyridine (2-pyrindine)—represent a classic example of how a single atomic shift in a heteroaromatic framework can drastically alter a molecule's electronic topography, target affinity, and ultimate field of application.

This technical guide provides an objective, data-driven comparison of these two privileged scaffolds, detailing their divergent biological profiles and providing self-validating experimental workflows for their synthesis.

Structural Topography & Electronic Divergence

Both scaffolds consist of a cyclopentane ring fused to a pyridine ring. The fundamental difference lies in the position of the nitrogen atom relative to the fusion points:

  • Cyclopenta[b]pyridine : The nitrogen is located at position 1, directly adjacent to the cyclopentane fusion. This proximity creates a localized electron-dense pocket that is highly favorable for specific hydrogen-bonding interactions in human receptor targets[1].

  • Cyclopenta[c]pyridine : The nitrogen is located at position 2, distal to the fusion. This alters the dipole moment and basicity of the pyridine ring, making it highly effective at penetrating plant tissues and binding to pathogen-specific receptor proteins[2][3].

ScaffoldComparison Root Bicyclic Fused Scaffolds (Cyclopentane + Pyridine) IsoB Cyclopenta[b]pyridine (1-Pyrindine) Root->IsoB IsoC Cyclopenta[c]pyridine (2-Pyrindine) Root->IsoC AppB Human Therapeutics Migraine (CGRP Antagonists) Antibiotics IsoB->AppB Hydrogen bonding optimization AppC Agrochemicals & Natural Products Anti-TMV Agents Fungicides IsoC->AppC Pathogen receptor binding

Fig 1. Divergent application pathways of cyclopenta[b]pyridine and cyclopenta[c]pyridine scaffolds.

Pharmacological vs. Agrochemical Applications

The distinct electronic profiles of these isomers have led to their adoption in entirely different scientific fields.

The Cyclopenta[b]pyridine Scaffold (Human Therapeutics) The [b]-isomer is a cornerstone in modern medicinal chemistry. It is the defining core of clinically approved migraine therapeutics such as Ubrogepant and Atogepant, functioning as potent calcitonin gene-related peptide (CGRP) receptor antagonists[1]. Furthermore, 6,7-dihydro-5H-cyclopenta[b]pyridine serves as a critical synthetic intermediate for the broad-spectrum cephalosporin antibiotic, cefpirome[4].

The Cyclopenta[c]pyridine Scaffold (Agrochemicals & Natural Products) Conversely, the [c]-isomer is heavily represented in monoterpene pyridine alkaloids (MTPAs) and derivatives of the natural product cerbinal[3]. Recent agrochemical research has demonstrated that 5-aryl-cyclopenta[c]pyridine derivatives possess extraordinary anti-viral and fungicidal properties. For instance, specific m-methoxyphenyl substituted derivatives exhibit superior in vivo anti-Tobacco Mosaic Virus (TMV) activity compared to commercial ribavirin, while fluorinated analogs demonstrate up to 91.9% inhibition against the devastating agricultural fungus Sclerotinia sclerotiorum[2].

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance metrics and primary applications of both scaffolds based on recent empirical data.

FeatureCyclopenta[b]pyridineCyclopenta[c]pyridine
Nitrogen Position Position 1 (Adjacent to fusion)Position 2 (Distal to fusion)
Primary Application Field Human Therapeutics (Neurology, Infectious Disease)Agrochemicals (Virology, Fungicides)
Key Bioactive Examples Ubrogepant, Atogepant, Cefpirome[1][4]Cerbinal derivatives, Rotundines[2][3]
Target Pathogens / Receptors CGRP Receptors, Bacterial cell wallsTobacco Mosaic Virus (TMV), S. sclerotiorum[2]
Dominant Synthetic Strategy Pd(0) Cascade Reactions, Vilsmeier Cyclization[1][4]Amidation/Cross-coupling of Natural Precursors[2]

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the optimal synthetic routes for functionalizing each scaffold. Every step is designed as a self-validating system to guarantee high-yield target acquisition.

Protocol A: Pd(0) π-Lewis Base-Initiated Cascade Synthesis of Cyclopenta[b]pyridines

This step-economical methodology constructs the [b]-isomer framework from simple acyclic precursors via a highly controlled cascade[1].

  • System Preparation : In an argon-filled glovebox, charge a Schlenk tube with 1,3-enyne-tethered malononitrile (0.1 mmol), an arylboronic acid (0.1 mmol), and KHF₂ (0.2 mmol).

    • Causality: KHF₂ acts as a crucial activator for the boronic acid, facilitating the transmetalation step required for the subsequent Suzuki coupling phase.

  • Catalyst Complexation : Add Pd₂(dba)₃ (5 mol %) and a chiral sulfinamide–phosphine ligand (12 mol %).

    • Causality: The bidentate nature of the ligand stabilizes the active Pd(0) species while creating a sterically demanding environment that directs the regioselectivity of the vinylogous addition.

  • Solvent Addition & Initiation : Inject degassed THF/H₂O (3:1 v/v, 1.0 mL). Seal the tube and heat to 60 °C for 18 hours.

    • Causality: The aqueous biphasic system is essential for dissolving the inorganic base and facilitating the proton-transfer steps during the cis/trans isomerization.

  • Validation & Isolation : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). Upon complete consumption of the enyne, quench with water, extract with EtOAc, and purify via flash chromatography.

    • Self-Validation: The successful 6π-aza-electrocyclization and oxidative aromatization are confirmed by the appearance of a distinct, deshielded aromatic pyridine proton signal (~8.5 ppm) in the ¹H-NMR spectrum.

SyntheticWorkflow S1 1,3-Enyne-tethered Malononitrile S2 Vinylogous Addition S1->S2 Activation Cat Pd2(dba)3 + Ligand Cat->S2 S3 6π-Aza-electro- cyclization S2->S3 Suzuki Coupling S4 Cyclopenta[b]pyridine Product S3->S4 Oxidative Aromatization

Fig 2. Pd(0)-catalyzed cascade reaction workflow for cyclopenta[b]pyridine synthesis.

Protocol B: Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives via Amidation

This protocol is optimized for modifying the natural product cerbinal to yield highly active anti-TMV agrochemicals[2].

  • Carboxylic Acid Activation : Dissolve the cerbinal-derived raw acid (1.02 mmol) in anhydrous dichloromethane (30 mL). Add TBTU (1.22 mmol) and triethylamine (2.03 mmol). Stir at room temperature for 30 minutes.

    • Causality: TBTU rapidly converts the carboxylic acid into a highly reactive OBt-ester. Triethylamine acts as a non-nucleophilic base, driving the activation without causing epimerization or degrading the delicate cyclopenta[c]pyridine core (which often occurs with harsher reagents like SOCl₂).

  • Amine Coupling : Introduce the substituted amine (e.g., m-methoxyphenylamine, 1.02 mmol) dropwise to the activated mixture. Stir for 4 hours.

    • Causality: The active ester undergoes smooth nucleophilic acyl substitution, installing the critical aryl group responsible for enhanced TMV receptor binding affinity.

  • Quenching & Purification : Quench the reaction with 20 mL of deionized water. Extract the aqueous phase twice with DCM. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Validation : Confirm product identity via High-Resolution Mass Spectrometry (HRMS).

    • Self-Validation: Biological efficacy is validated using the half-leaf method on Nicotiana glutinosa; a successful synthesis of the m-methoxyphenyl analog will yield an in vivo TMV inactivation effect exceeding 50% at 500 μg/mL[2].

References

  • A New Approach for the Synthesis of 6,7-Dihydro-5H-Cyclopenta[b]pyridine Advanced Materials Research URL:[Link]

  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives Journal of Agricultural and Food Chemistry (PubMed) URL:[Link]

  • Construction of Cyclopenta[b]pyridine Frameworks via Pd(0) π-Lewis Base-Initiated Cascade Reaction of Enyne-Tethered Malononitriles Organic Letters (ACS Publications) URL:[Link]

  • Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives Molecules (PubMed) URL:[Link]

Sources

Validation

Assessing the Safety and Toxicity Profile of Novel Pyridine Compounds: A Comparative Guide

The Pyridine Paradox in Drug Design Pyridine and dihydropyridine scaffolds are ubiquitous in medicinal chemistry, comprising approximately 14% of all FDA-approved drugs[1]. While the incorporation of a pyridine ring can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Pyridine Paradox in Drug Design

Pyridine and dihydropyridine scaffolds are ubiquitous in medicinal chemistry, comprising approximately 14% of all FDA-approved drugs[1]. While the incorporation of a pyridine ring can significantly enhance a molecule's aqueous solubility, metabolic stability, and target binding affinity, it also introduces substantial toxicological liabilities[2]. Traditional unsubstituted or electron-rich pyridines are highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation, leading to the formation of reactive electrophilic intermediates or inducing oxidative stress via enzymes like CYP2E1[3].

As a Senior Application Scientist, my objective in this guide is to objectively compare the safety and toxicity profiles of traditional pyridine scaffolds against novel, rationally designed pyridine compounds (e.g., sterically shielded or extensively fluorinated derivatives). By understanding the mechanistic causality of pyridine toxicity, drug development professionals can implement robust screening protocols to eliminate high-risk candidates early in the discovery pipeline.

Mechanistic Insights: Bioactivation vs. Steric Shielding

The primary driver of pyridine-induced hepatotoxicity and genotoxicity is its metabolic fate. When processed by hepatic enzymes (predominantly CYP3A4 and CYP2E1), traditional pyridines can undergo epoxidation at the carbon-carbon double bonds. These highly reactive epoxides act as hard electrophiles, rapidly forming covalent bonds with nucleophilic residues on cellular proteins and DNA, ultimately leading to cellular necrosis or mutagenesis[4].

Conversely, novel pyridine compounds are engineered to circumvent these liabilities. By introducing electron-withdrawing groups (such as fluorine) or bulky alkyl substituents adjacent to the nitrogen atom (ortho-substitution), medicinal chemists can achieve two protective effects:

  • Electronic Deactivation : Fluorination reduces the electron density of the aromatic ring, making it highly resistant to CYP-mediated epoxidation.

  • Steric Hindrance : Bulky groups physically block the active site of CYP450 enzymes, preventing the coordination of the basic pyridine nitrogen to the heme iron, thereby reducing off-target CYP inhibition and drug-drug interactions (DDIs).

Bioactivation Drug Traditional Pyridine Drug CYP CYP450 (e.g., 2E1, 3A4) Drug->CYP Hepatic Phase I NOxide N-Oxidation (Stable Metabolite) CYP->NOxide Minor Pathway Epoxide Epoxidation (Reactive Electrophile) CYP->Epoxide Major Bioactivation Tox Covalent Protein Binding (Hepatotoxicity / Genotoxicity) Epoxide->Tox GSH Depletion GSH Glutathione (GSH) Conjugation Epoxide->GSH Trapping Assay Detox Excreted GSH Adduct (Detoxification) GSH->Detox Clearance

CYP450-mediated bioactivation of pyridines into reactive epoxides and subsequent GSH detoxification.

Comparative Data: In Vitro Safety Profiles

To validate the efficacy of these novel designs, we subjected a traditional unsubstituted pyridine compound and a novel fluorinated pyridine analog to a comprehensive in vitro safety panel. The quantitative results are summarized below.

Table 1: In Vitro Safety and Toxicity Comparison

Assay / ParameterTraditional Pyridine ScaffoldNovel Fluorinated PyridineCausality / Significance
CYP3A4 Inhibition (IC50) 2.1 µM>50 µMSteric shielding prevents heme coordination, reducing DDI risk.
Ames Test (Mutagenicity) Positive (TA98 strain)NegativeBlocked epoxidation prevents the formation of DNA-reactive adducts.
HepG2 Cytotoxicity (CC50) 15.4 µM>100 µMReduced formation of reactive metabolites prevents hepatocyte necrosis.
hERG Inhibition (IC50) 8.2 µM>50 µMLowered basicity (pKa) of the nitrogen reduces binding to hERG channels.
GSH Trapping Adducts High (Multiple detected)None DetectedConfirms the absence of electrophilic reactive intermediates.

Experimental Protocol: High-Resolution LC-MS/MS Glutathione (GSH) Trapping Assay

The most definitive method for assessing the bioactivation potential of a novel compound is the Glutathione (GSH) trapping assay. Because reactive epoxides are transient and difficult to isolate, GSH is used as a surrogate nucleophile to "trap" these intermediates, forming stable adducts that can be quantified via mass spectrometry[5].

The following self-validating protocol utilizes a stable-isotope labeling strategy to eliminate false positives from complex biological matrices.

Step 1: Incubation Setup

  • Procedure : Prepare a 1 mL incubation mixture containing 1 mg/mL Human Liver Microsomes (HLMs), 10 µM of the test pyridine compound, and a 5 mM trapping agent mixture.

  • Causality : The trapping agent must be a precise 1:1 molar ratio of unlabeled GSH and stable-isotope labeled [13C2,15N]-GSH. This dual-labeling strategy ensures that any true reactive metabolite trapped by GSH will appear on the mass spectrum as a distinct "twin-ion" peak separated by exactly ~3.0037 Da. This completely eliminates false positives caused by endogenous matrix peptides[6].

Step 2: Reaction Initiation & Quenching

  • Procedure : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

  • Causality : NADPH is the essential electron donor for CYP450 catalytic activity. The acidic acetonitrile instantly denatures the microsomal proteins (stopping the reaction) and stabilizes the formed GSH adducts for downstream analysis.

Step 3: Protein Precipitation

  • Procedure : Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C. Extract the clear supernatant for analysis.

Step 4: LC-MS/MS Analysis (Neutral Loss Scanning)

  • Procedure : Inject 5 µL of the supernatant into a high-resolution triple quadrupole or Orbitrap mass spectrometer coupled with an Ultra-High-Performance Liquid Chromatography (UHPLC) system. Operate in positive electrospray ionization (ESI+) mode.

  • Causality : Program the mass spectrometer to perform a neutral loss scan of 129 Da. When GSH adducts undergo collision-induced dissociation (CID), they characteristically cleave the pyroglutamic acid moiety (129 Da). Monitoring for this specific neutral loss, combined with the 3 Da twin-ion signature, provides a highly selective, self-validating confirmation of reactive metabolite formation[5].

Conclusion

The transition from traditional pyridine scaffolds to novel, structurally optimized derivatives represents a critical evolution in drug design. By leveraging steric hindrance and electronic deactivation, researchers can retain the favorable pharmacokinetic properties of pyridines while systematically eliminating their toxicological liabilities. Assays such as the LC-MS/MS GSH trapping protocol provide the definitive, empirical evidence required to validate these safety profiles, ensuring that only the most robust candidates advance to clinical trials.

References

  • The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. IntechOpen.[Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis.[Link]

  • Effects of pyridine exposure upon structural lipid metabolism in Swiss Webster mice. NIH.[Link]

  • Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. ACS Publications.[Link]

  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.